Nor-NOHA Dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H13ClN4O3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N4O3.ClH/c6-3(4(10)11)1-2-8-5(7)9-12;/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H/t3-;/m0./s1 |
InChI Key |
OPFKWUYSVHZECY-DFWYDOINSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nor-NOHA Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-nor-L-arginine (Nor-NOHA) dihydrochloride (B599025) is a potent and selective inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea (B33335). By competitively inhibiting arginase, Nor-NOHA effectively redirects the metabolic fate of L-arginine towards the nitric oxide synthase (NOS) pathway, leading to increased production of nitric oxide (NO). This modulation of the L-arginine-NO pathway underlies the therapeutic potential of Nor-NOHA in a range of pathological conditions characterized by endothelial dysfunction, immune dysregulation, and aberrant cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of Nor-NOHA, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Arginase Inhibition
Nor-NOHA is a structural analog of L-arginine and acts as a competitive inhibitor of both arginase I and arginase II isoforms.[1][2] The primary mechanism involves the binding of Nor-NOHA to the active site of the arginase enzyme, thereby preventing the binding and subsequent hydrolysis of the natural substrate, L-arginine. This inhibition is reversible.[3][4][5][6]
The consequence of arginase inhibition by Nor-NOHA is an increase in the intracellular bioavailability of L-arginine. This enhanced availability of L-arginine allows for greater flux through the nitric oxide synthase (NOS) pathway, leading to an increased synthesis of nitric oxide (NO) and its co-product, L-citrulline.[7][8]
Signaling Pathway
The interplay between arginase and NOS is a critical regulatory node in cellular metabolism and signaling. The following diagram illustrates how Nor-NOHA shifts the balance from the arginase pathway towards the NOS pathway.
Quantitative Data
The inhibitory potency of Nor-NOHA has been quantified across various experimental systems. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of Nor-NOHA against Arginase
| Parameter | Species/Tissue/Cell Type | Value | Reference(s) |
| IC50 | |||
| Murine Macrophages (unstimulated) | 12 ± 5 µM | [7] | |
| Murine Macrophages (stimulated) | 10 ± 3 µM | [7] | |
| Rat Aorta | < 1 µM | [1] | |
| Rat Liver | 0.5 µM | [1] | |
| Human Arginase II | 10-fold selective over Type I | [1] | |
| Ki | |||
| Rat Liver Arginase | 0.5 µM | [1] | |
| Human Arginase I | 500 nM | [9] | |
| Human Arginase II | 50 nM | [9] |
Table 2: Pharmacokinetic Properties of Nor-NOHA in Rats
| Parameter | Route of Administration | Value | Reference(s) |
| Bioavailability | Intraperitoneal (i.p.) | 98% | [3][10] |
| Intratracheal (i.t.) | 53% | [3][10] | |
| Terminal Half-life | Intravenous (i.v.) | 30 min | [3][10] |
| Mean Residence Time | Intravenous (i.v.) | 12.5 min | [8] |
Table 3: In Vivo Effects of Nor-NOHA Treatment
| Model | Parameter Measured | Effect | Reference(s) |
| Adjuvant-Induced Arthritis (AIA) Rats | Plasma IL-6 | Decreased | [11] |
| Plasma VEGF | Decreased | [11] | |
| Liver Ischemia-Reperfusion (I/R) in Mice | Serum Nitric Oxide | Increased | [12] |
| Serum Citrulline | Increased | [12] | |
| Serum Arginine | Increased | [12] | |
| Serum Arginase Activity | Decreased by 80% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Nor-NOHA.
Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.
Materials:
-
Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
L-arginine solution (substrate)
-
Urea standard solution
-
Colorimetric reagents for urea detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold Arginase Assay Buffer. Centrifuge to remove debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add samples, positive controls, and blanks. For inhibitor studies, pre-incubate the samples with varying concentrations of Nor-NOHA.
-
Initiate Reaction: Add the L-arginine substrate solution to all wells except the blanks.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Urea Detection: Stop the reaction and add the colorimetric reagents for urea detection according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit) using a microplate reader.
-
Calculation: Determine the arginase activity based on a urea standard curve.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures NOS activity by quantifying the production of nitric oxide (NO), which is rapidly converted to nitrite (B80452) and nitrate (B79036). The Griess assay is a common method for this purpose.
Materials:
-
NOS Assay Buffer
-
L-arginine solution
-
NADPH
-
Nitrate reductase
-
Griess reagents
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for the arginase activity assay.
-
Reaction Setup: In a 96-well plate, add the sample, L-arginine, and NADPH.
-
Incubation: Incubate the plate to allow for NO production.
-
Nitrate to Nitrite Conversion: Add nitrate reductase to convert all nitrate to nitrite.
-
Griess Reaction: Add Griess reagents to the wells, which will react with nitrite to form a colored azo dye.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the NOS activity from a nitrite standard curve.
Western Blotting for Arginase and eNOS Expression
This protocol is for the semi-quantitative determination of arginase and endothelial NOS (eNOS) protein expression levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-arginase, anti-eNOS, and a loading control like anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Aortic Ring Vasodilation Assay
This ex vivo assay assesses endothelial function by measuring the relaxation of aortic rings in response to vasodilators.
Materials:
-
Isolated thoracic aorta
-
Krebs-Henseleit buffer
-
Organ bath system with force transducers
-
Vasoconstrictor (e.g., phenylephrine)
-
Vasodilator (e.g., acetylcholine)
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Isolate the thoracic aorta and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer.
-
Equilibration: Allow the rings to equilibrate under a resting tension.
-
Contraction: Induce contraction with a vasoconstrictor like phenylephrine.
-
Vasodilation: Once a stable contraction is achieved, cumulatively add a vasodilator such as acetylcholine (B1216132) to assess endothelium-dependent relaxation. To test the effect of Nor-NOHA, pre-incubate the rings with the inhibitor before adding the vasoconstrictor.
-
Data Recording: Record the changes in tension using a force transducer and data acquisition system.
-
Analysis: Express the relaxation as a percentage of the pre-contraction.
References
- 1. Immunoblot analysis of arginase I and II, OAT, ODC, eNOS, and eNOS dimers and monomers [bio-protocol.org]
- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Nor-NOHA Dihydrochloride: A Technical Guide to a Selective Arginase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-nor-L-arginine (Nor-NOHA) is a potent, reversible, and competitive inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea (B33335). By blocking this pathway, Nor-NOHA plays a critical role in modulating the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby influencing a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of Nor-NOHA dihydrochloride (B599025), including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of arginase inhibition.
Introduction
Arginase exists in two primary isoforms, Arginase I (ARG1), a cytosolic enzyme predominantly found in the liver and integral to the urea cycle, and Arginase II (ARG2), a mitochondrial enzyme expressed in various extrahepatic tissues.[1] The dysregulation of arginase activity is implicated in numerous disease states, including cardiovascular diseases, cancer, and immunological disorders, by depleting L-arginine pools required for nitric oxide (NO) production.[1][2] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3]
Nor-NOHA has emerged as a valuable pharmacological tool to investigate the roles of arginase in these processes.[4][5] As a selective arginase inhibitor, it allows for the targeted modulation of the L-arginine metabolic pathway.[6] This guide will delve into the technical specifics of Nor-NOHA, equipping researchers with the knowledge to effectively utilize this compound in their studies.
Mechanism of Action
Nor-NOHA functions as a competitive inhibitor by binding to the active site of the arginase enzyme.[4] This binding event prevents the substrate, L-arginine, from being hydrolyzed. The primary consequence of this inhibition is the increased availability of intracellular L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO) and L-citrulline.[2][4] This redirection of L-arginine metabolism from the arginase pathway to the NOS pathway is the principal mechanism by which Nor-NOHA exerts its biological effects.[6]
Signaling Pathway
The metabolic fate of L-arginine is a critical regulatory node in cellular signaling. Arginase and NOS compete for this common substrate. Nor-NOHA's inhibition of arginase shifts the balance in favor of NOS, leading to enhanced NO production.
Quantitative Inhibitory Data
The inhibitory potency of Nor-NOHA against arginase isoforms is a critical parameter for experimental design. The following table summarizes reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme and the assay used.
| Parameter | Arginase Isoform(s) | Reported Value (µM) | Source / Species |
| IC50 | Arginase (unspecified) | 10 ± 3 | IFN-gamma + LPS-stimulated murine macrophages[4][6] |
| IC50 | Arginase (unspecified) | 12 ± 5 | Unstimulated murine macrophages[4][6] |
| IC50 | Arginase (unspecified) | 340 ± 12 | Not Specified[7] |
| IC50 | Human ARG1 | 1.36 | Human[6] |
| IC50 | Human ARG2 | 1.26 | Human[6] |
Note: There is some discrepancy in the literature regarding the selectivity of Nor-NOHA, with some studies suggesting it is a non-specific arginase inhibitor, while others indicate a slightly higher potency for ARG2.[6]
Experimental Protocols
In Vitro Arginase Activity Assay (Colorimetric)
This protocol provides a general framework for measuring arginase activity in cell lysates or tissue homogenates and assessing the inhibitory effect of Nor-NOHA.
Materials:
-
Cell lysate or tissue homogenate
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
L-Arginine solution (Substrate)
-
Activation Buffer (e.g., 10 mM MnCl2 in 50 mM Tris-HCl, pH 7.5)[8]
-
Nor-NOHA dihydrochloride solution (in DMSO or appropriate solvent)[9]
-
Urea standard solutions
-
Urea detection reagents (e.g., α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant.[10]
-
Enzyme Activation: Mix the lysate supernatant with an equal volume of Activation Buffer. Incubate at 56°C for 10 minutes to activate the arginase.[8]
-
Inhibitor Incubation: In a 96-well plate, add the activated lysate. For inhibitor testing, add varying concentrations of Nor-NOHA solution. Include a vehicle control (solvent only).
-
Reaction Initiation: Add the L-Arginine substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid solution.
-
Urea Detection: Add the urea detection reagents and incubate according to the manufacturer's instructions to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Quantification: Determine the urea concentration in each sample by comparing the absorbance to a urea standard curve. Arginase activity is proportional to the amount of urea produced.
Experimental Workflow for Cellular Studies
The following diagram illustrates a typical workflow for evaluating the effects of Nor-NOHA on cultured cells.
Applications and Limitations
Nor-NOHA is widely used in preclinical research to investigate the role of arginase in various conditions, including:
-
Cardiovascular Disease: Studying endothelial dysfunction and ischemia-reperfusion injury.[8]
-
Immunology and Cancer: Investigating immune suppression by myeloid-derived suppressor cells (MDSCs) and the effects of hypoxia on cancer cell survival.[5][9]
-
Infectious Diseases: Exploring the role of arginase in host-pathogen interactions.
Despite its utility, researchers should be aware of several limitations:
-
Off-Target Effects: Some studies have reported that the anti-leukemic effects of Nor-NOHA under hypoxic conditions may be independent of ARG2 inhibition, suggesting potential off-target activities.[9][11]
-
Spontaneous NO Release: Nor-NOHA has been shown to spontaneously release a nitric oxide-like molecule in cell culture media, particularly in the presence of riboflavin. This can be a significant confounding factor in experiments designed to measure NOS-derived NO production.[12] Careful controls are essential to mitigate this artifact.
Conclusion
This compound is an invaluable tool for probing the intricate biology of L-arginine metabolism. Its ability to selectively inhibit arginase allows for the elucidation of the enzyme's role in health and disease. By understanding its mechanism of action, quantitative properties, and experimental considerations, researchers can effectively leverage Nor-NOHA to advance our knowledge of arginase-mediated pathologies and explore new therapeutic avenues. However, careful consideration of its potential off-target effects and chemical reactivity is crucial for the accurate interpretation of experimental results.
References
- 1. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 9. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reversible Arginase Inhibition Kinetics of Nor-NOHA Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reversible arginase inhibition kinetics of Nω-hydroxy-nor-L-arginine dihydrochloride (B599025) (Nor-NOHA), a potent and widely studied arginase inhibitor. This document details the mechanism of action, kinetic parameters, experimental protocols for its characterization, and the key signaling pathways involved.
Core Concepts: Reversible and Competitive Inhibition
Nor-NOHA is characterized as a reversible and competitive inhibitor of arginase.[1][2][3][4] This mode of inhibition signifies that Nor-NOHA binds to the active site of the arginase enzyme, directly competing with the natural substrate, L-arginine. The binding is non-covalent, allowing for the inhibitor to dissociate from the enzyme. X-ray crystallography studies have revealed that Nor-NOHA inhibits arginase by displacing the metal-bridging hydroxide (B78521) ion in the enzyme's active site with its N-hydroxy group.[5]
Quantitative Kinetic Data
The inhibitory potency of Nor-NOHA has been quantified against the two primary isoforms of arginase, Arginase I (ARG1) and Arginase II (ARG2). The following tables summarize the key kinetic parameters reported in the literature.
| Parameter | Value | Target Enzyme | Species/Tissue | Reference |
| IC50 | < 1 µM | Arginase | Aorta | [1] |
| IC50 | 0.5 µM | Liver Arginase | Rat | [1] |
| IC50 | 10 ± 3 µM | Arginase | IFN-gamma + LPS-stimulated murine macrophages | [6] |
| IC50 | 12 ± 5 µM | Arginase | Unstimulated murine macrophages | [6] |
| IC50 | 340 ± 12 µM | Arginase | - | [7] |
| Ki | 0.5 µM | Arginase | Rat Liver | [1] |
| Ki | 500 nM | Arginase I | - | [5] |
| Ki | 50 nM | Arginase II | - | [5] |
Table 1: Inhibitory Potency of Nor-NOHA against Arginase. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for Nor-NOHA against different arginase isoforms and in various biological contexts.
| Parameter | Value | Target Enzyme | Species | Reference |
| Ki | 500 nM | Arginase I | - | [5] |
| Ki | 50 nM | Arginase II | - | [5] |
Table 2: Isoform Specificity of Nor-NOHA. Comparison of Ki values for Nor-NOHA against Arginase I and Arginase II, demonstrating a higher potency for Arginase II.
Experimental Protocols for Kinetic Analysis
The determination of arginase inhibition kinetics by Nor-NOHA involves robust and reproducible experimental protocols. Below are detailed methodologies for conducting such assays.
General Arginase Activity Assay (Colorimetric Method)
This protocol is adapted from commercially available kits and common laboratory practices for measuring arginase activity.
Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). The amount of urea produced is quantified colorimetrically.
Materials:
-
Purified recombinant Arginase I or Arginase II
-
Nor-NOHA dihydrochloride
-
L-arginine solution
-
Arginase Assay Buffer (e.g., 10x ARG Assay Buffer)
-
Urea Standard
-
Colorimetric reagents for urea detection (e.g., reagents that react with urea to produce a colored product)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of Nor-NOHA in the assay buffer. Prepare the L-arginine substrate solution at a concentration appropriate for the enzyme's Km.
-
Enzyme Activation (if necessary): Some protocols may require pre-incubation of the arginase enzyme with a cofactor like MnCl2.
-
Inhibitor Pre-incubation: Add a fixed amount of arginase enzyme to the wells of a 96-well plate. Add the different concentrations of Nor-NOHA to the wells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the L-arginine substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).
-
Termination of Reaction: Stop the reaction, often by adding a strong acid.
-
Color Development: Add the urea detection reagents to the wells and incubate to allow for color development. The intensity of the color is proportional to the amount of urea produced.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 410-415 nm or 550 nm) using a microplate reader.[8][9]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of arginase activity against the logarithm of the Nor-NOHA concentration. Calculate the IC50 value from this curve. To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-arginine) and the inhibitor (Nor-NOHA) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Radiochemical Arginase Activity Assay
This method offers higher sensitivity and is suitable for samples with low arginase activity.
Principle: This assay measures the conversion of L-[guanidino-¹⁴C]arginine to [¹⁴C]urea.
Materials:
-
Purified recombinant Arginase I or Arginase II
-
This compound
-
L-[guanidino-¹⁴C]arginine
-
Unlabeled L-arginine
-
Reaction buffer (e.g., containing glycine (B1666218) and MnCl2)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, a known amount of arginase enzyme, and varying concentrations of Nor-NOHA.
-
Initiation of Reaction: Start the reaction by adding a mixture of L-[guanidino-¹⁴C]arginine and unlabeled L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Termination of Reaction: Stop the reaction by methods such as boiling.
-
Separation of [¹⁴C]urea: The unreacted L-[guanidino-¹⁴C]arginine is removed, often by passing the reaction mixture through an ion-exchange resin column that binds the charged arginine but allows the neutral urea to pass through.
-
Quantification: The amount of [¹⁴C]urea in the eluate is quantified by liquid scintillation counting.
-
Data Analysis: Similar to the colorimetric assay, determine the IC50 and Ki values by analyzing the reaction rates at different inhibitor and substrate concentrations.
Signaling Pathways and Logical Relationships
The inhibition of arginase by Nor-NOHA has significant implications for cellular signaling, primarily through its impact on L-arginine metabolism and the production of nitric oxide (NO).
Concluding Remarks
This compound stands as a well-characterized, potent, and reversible competitive inhibitor of arginase, with a notable preference for the ARG2 isoform. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct kinetic studies and further investigate the therapeutic potential of Nor-NOHA in various disease models where arginase activity is dysregulated. The interplay between arginase and nitric oxide synthase pathways underscores the importance of such inhibitors in modulating crucial physiological processes. However, it is important to note that some studies suggest potential off-target effects of Nor-NOHA, and its anti-leukemic activity may be independent of ARG2 inhibition.[10] Therefore, cautious interpretation of results is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Nor-NOHA Dihydrochloride
For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the chemical and physical properties, mechanism of action, and key experimental protocols for Nor-NOHA Dihydrochloride.
Nor-NOHA (Nω-Hydroxy-nor-L-arginine) Dihydrochloride is a potent and selective inhibitor of the arginase enzyme.[1][2] It is a critical tool for investigating the physiological and pathophysiological roles of arginase and its interplay with nitric oxide (NO) signaling. This guide summarizes its core properties and provides detailed methodologies for its application in research settings.
Chemical and Physical Properties
This compound is the hydrochloride salt of Nω-Hydroxy-nor-L-arginine. Its chemical and physical characteristics are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid;dihydrochloride | [3] |
| Molecular Formula | C₅H₁₄Cl₂N₄O₃ | [3] |
| Molecular Weight | 249.09 g/mol | [3] |
| CAS Number | 291758-32-2 | [1][3] |
| Canonical SMILES | C(CN=C(N)NO)--INVALID-LINK--N.Cl.Cl | [3] |
| InChI Key | KOBHCUDVWOTEKO-VVKHMYHEASA-N | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in water (250 mg/mL with sonication), DMSO, and PBS (pH 7.2) | [2][4] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3] | |
| Stability | Stable at ambient temperature for a few weeks during ordinary shipping.[3] |
Mechanism of Action
Nor-NOHA is a selective and reversible inhibitor of both arginase I and arginase II isoforms.[5] Arginase is a key enzyme in the urea (B33335) cycle, where it catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[6][7] By inhibiting arginase, Nor-NOHA increases the bioavailability of L-arginine for other metabolic pathways, most notably the nitric oxide synthase (NOS) pathway.[3][8]
Nitric oxide synthases (nNOS, iNOS, and eNOS) also utilize L-arginine as a substrate to produce nitric oxide (NO) and L-citrulline.[9][10] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[9] Therefore, by shunting L-arginine towards the NOS pathway, Nor-NOHA can enhance the production of NO.[3]
Interestingly, while Nor-NOHA is a potent arginase inhibitor, it is not a substrate or inhibitor for NOS isoforms.[8] This selectivity makes it a valuable tool for specifically studying the effects of arginase inhibition.
The downstream effects of Nor-NOHA are multifaceted. Increased NO production can lead to vasodilation and has been investigated for its cardioprotective effects.[3] Furthermore, Nor-NOHA has been shown to induce apoptosis in certain cancer cells, particularly under hypoxic conditions.[1][6][11] This effect is linked to the altered cellular metabolism resulting from arginase inhibition, though some studies suggest it may also involve off-target effects independent of arginase 2.[6][11] In some cancer cell lines, Nor-NOHA-induced apoptosis is associated with increased expression of p53 and E-cadherin, and decreased expression of matrix metalloproteinase-2 (MMP-2), leading to reduced cell invasion and migration.[12]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Arginase Activity Assay
This protocol describes a colorimetric method to measure arginase activity in cell lysates, adapted from published studies.[3][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 6. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Arginase inhibitor nor-NOHA induces apoptosis and inhibits invasion and migration of HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Synthesis and Structural Analysis of Nor-NOHA Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structural analysis of Nω-Hydroxy-nor-L-arginine Dihydrochloride (B599025) (Nor-NOHA Dihydrochloride), a competitive and reversible inhibitor of arginase.[1][2] This document outlines a proposed synthetic pathway, details key experimental protocols for structural elucidation, and presents relevant quantitative data.
Introduction
Nor-NOHA, or Nω-Hydroxy-nor-L-arginine, is an analog of L-arginine and a potent inhibitor of the arginase enzyme.[1][2][3] Its dihydrochloride salt is a stable and soluble form, making it suitable for research and potential therapeutic applications, particularly in conditions where arginase upregulation is implicated, such as cardiovascular diseases and certain cancers.[4][5][6] The synthesis and rigorous structural confirmation of this molecule are critical for its application in drug discovery and development.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves the protection of the α-amino and carboxyl groups of L-ornithine, followed by the guanidinylation of the δ-amino group, and subsequent N-hydroxylation. The final steps would involve deprotection and salt formation to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Protection of L-Ornithine
-
Protect the α-amino group of L-ornithine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).
-
Protect the carboxyl group as a methyl or ethyl ester.
Step 2: Guanidinylation
-
React the protected L-ornithine with a guanidinylating agent, such as N,N'-di-Boc-S-methylisothiourea, to introduce the guanidino group onto the δ-amino group.
Step 3: N-Hydroxylation
-
Introduce the hydroxyl group onto the terminal nitrogen of the guanidino group. This can be achieved using an oxidizing agent under controlled conditions.
Step 4: Deprotection and Salt Formation
-
Remove the protecting groups from the α-amino and carboxyl groups using appropriate acidic or hydrogenolysis conditions.
-
Purify the resulting Nor-NOHA free base using chromatography.
-
Dissolve the purified Nor-NOHA in a suitable solvent and treat with two equivalents of hydrochloric acid to form the dihydrochloride salt.
-
Isolate the this compound product by precipitation or lyophilization.
Structural Analysis
The definitive structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques is employed for this purpose.
Analytical Workflow
Caption: Workflow for the structural analysis of this compound.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent, such as a mixture of water and acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system coupled to a mass spectrometer. Use a suitable column, such as a C18 column, for separation.
-
Mass Analysis: Operate the mass spectrometer in both positive and negative ion modes.
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the parent ion. For Nor-NOHA, the expected [M+H]+ would be around 177.10.
-
MS2 Scan (Tandem MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.
Table 1: Expected Mass Spectrometry Data for Nor-NOHA
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C5H12N4O3 |
| Molecular Weight | 176.17 g/mol [8] |
| [M+H]+ (monoisotopic) | 177.0988 |
| [M-H]- (monoisotopic) | 175.0831 |
Note: Data for the parent compound Nor-NOHA is presented. The dihydrochloride salt will dissociate in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as D2O or DMSO-d6.
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Perform correlation spectroscopy experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
Table 2: Expected NMR Data for this compound
| Nucleus | Experiment | Expected Information |
|---|---|---|
| ¹H | 1D NMR | Chemical shifts and coupling constants for all protons. |
| ¹³C | 1D NMR | Chemical shifts for all carbon atoms. |
| ¹H-¹H | COSY | Correlation between adjacent protons in the amino acid backbone. |
| ¹H-¹³C | HSQC | Correlation between each proton and its directly attached carbon. |
| ¹H-¹³C | HMBC | Correlations between protons and carbons separated by 2-3 bonds, confirming connectivity. |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and requires screening of various solvents and crystallization conditions.[9][10]
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined and refined to yield the final crystal structure.[9][10]
Table 3: Key Parameters from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths and Angles | Precise measurements of the molecular geometry. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
Table 4: Summary of Quantitative Data for this compound
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C5H14Cl2N4O3 | Santa Cruz Biotechnology[1] |
| Molecular Weight | 249.10 g/mol | Santa Cruz Biotechnology[1] |
| Purity | ≥97% | Santa Cruz Biotechnology[1] |
| CAS Number | 291758-32-2 | Santa Cruz Biotechnology[1] |
Conclusion
The synthesis and structural elucidation of this compound are essential for its use in scientific research. While a definitive published synthetic protocol is not available, a logical pathway can be proposed based on established organic chemistry principles. The structural confirmation of the synthesized compound relies on a combination of powerful analytical techniques, including mass spectrometry, NMR spectroscopy, and X-ray crystallography. This guide provides the foundational information and experimental frameworks necessary for researchers to synthesize and characterize this important arginase inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 4. Prodrug design for the potent cardiovascular agent Nω-hydroxy-l-arginine (NOHA): Synthetic approaches and physicochemical characterization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and biological activity of the novel nitric oxide synthase inhibitor Nω′-hydroxy-Nω-methyl-L-arginine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. nor-NOHA | C5H12N4O3 | CID 446124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Nor-NOHA Dihydrochloride on the Nitric Oxide Synthase (NOS) Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-nor-L-arginine (Nor-NOHA) is a potent and selective inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea (B33335). In physiological and pathological contexts where nitric oxide synthase (NOS) and arginase compete for their common substrate, L-arginine, the activity of arginase can significantly limit the production of nitric oxide (NO).[1] This technical guide provides an in-depth analysis of the mechanism by which Nor-NOHA dihydrochloride (B599025) modulates the NOS pathway. It consolidates quantitative inhibition data, details common experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Arginase-NOS Axis
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] It is synthesized from the amino acid L-arginine by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[2][3][4][5][6]
Concurrently, the enzyme arginase competes with NOS for the same substrate, L-arginine, converting it to L-ornithine and urea.[1][7] There are two isoforms of arginase: the cytosolic Arginase I (prevalent in the liver) and the mitochondrial Arginase II (found in extrahepatic tissues).[1] Upregulation of arginase activity can deplete the local L-arginine pool available to NOS, thereby impairing NO production.[8] This competition is a critical control point in cellular signaling and is implicated in various pathologies, including cardiovascular and inflammatory diseases.[9][10]
Mechanism of Action of Nor-NOHA Dihydrochloride
Nor-NOHA is a synthetic analog of Nω-hydroxy-L-arginine (NOHA), a natural intermediate in the NOS-catalyzed reaction.[11][12] Unlike NOHA, which can also interact with NOS, Nor-NOHA is a highly selective inhibitor of arginase and does not inhibit NOS activity.[11] Its primary mechanism involves potently inhibiting both arginase isoforms. By blocking the metabolic conversion of L-arginine to ornithine, Nor-NOHA effectively increases the bioavailability of L-arginine for the NOS pathway.[11][1] This redirection of the substrate leads to enhanced production of NO and its co-product, L-citrulline, particularly under conditions of elevated arginase activity.[11][10][13]
The signaling pathway below illustrates this competitive relationship and the point of intervention for Nor-NOHA.
Figure 1: Nor-NOHA inhibits the arginase pathway, increasing L-arginine for NOS.
Quantitative Inhibition Data
Nor-NOHA is a potent inhibitor of arginase, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values typically in the micromolar to nanomolar range. Its potency can vary depending on the arginase isoform and the specific experimental conditions.
| Inhibitor | Target Enzyme/Cell Type | Inhibition Metric | Value | Reference(s) |
| Nor-NOHA | Arginase in unstimulated murine macrophages | IC50 | 12 ± 5 µM | [11] |
| Nor-NOHA | Arginase in IFN-γ + LPS-stimulated macrophages | IC50 | 10 ± 3 µM | [11] |
| Nor-NOHA | Human Arginase I (hARG-1) | Kd (SPR) | 0.517 µM | [14] |
| Nor-NOHA | Human Arginase I (hARG-1) | Kd (ITC) | 0.047 µM | [14] |
| Nor-NOHA | Human Arginase II (hARG-2) | Ki | 51 nM | [14] |
| Nor-NOHA | Rat Liver Arginase | IC50 | 340 ± 12 µM | [12] |
| NOHA (for comparison) | Arginase in unstimulated murine macrophages | IC50 | 400 ± 50 µM | [11] |
Experimental Protocols
Arginase Activity Assay (Colorimetric)
This protocol is based on the colorimetric determination of urea, the product of the arginase reaction.
Principle: Arginase hydrolyzes L-arginine to urea and L-ornithine. The urea produced is then quantified using a chromogen that forms a colored complex, with the absorbance being directly proportional to the arginase activity.
Materials:
-
96-well microplate
-
Spectrophotometer (540-570 nm)
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
L-arginine solution (e.g., 0.5 M, pH 9.7)
-
Urea color reagent (e.g., containing α-isonitrosopropiophenone or diacetyl monoxime)
-
Purified arginase or cell/tissue lysate
-
This compound solution
-
Urea standards
Procedure:
-
Enzyme Activation: Pre-activate the arginase in cell lysates or purified enzyme by incubating with Arginase Assay Buffer containing MnCl₂ for 10-20 minutes at 55°C.
-
Inhibitor Incubation: Add 25 µL of sample (lysate) or purified enzyme to wells of a 96-well plate. Add 5 µL of Nor-NOHA at various concentrations (or vehicle control) to the respective wells. Incubate for 15 minutes at 25°C.[15]
-
Reaction Initiation: Add 50 µL of pre-warmed (37°C) L-arginine solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an acid solution (e.g., a sulfuric/phosphoric acid mixture).
-
Color Development: Add 25 µL of the urea color reagent to each well. Heat the plate at 95-100°C for 30-45 minutes.
-
Measurement: Cool the plate to room temperature. Measure the absorbance at 540-570 nm.
-
Quantification: Calculate the urea concentration in each sample by comparing its absorbance to the urea standard curve. Arginase activity is expressed as µmol of urea produced per minute per mg of protein.
The general workflow for screening an inhibitor like Nor-NOHA is visualized below.
Figure 2: Experimental workflow for an arginase inhibitor screening assay.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures NOS activity by quantifying the conversion of L-arginine to L-citrulline or by detecting the NO-derived products, nitrite (B80452) and nitrate (B79036).
Principle (Griess Assay): NOS produces NO, which is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous solution. Nitrate is first enzymatically converted to nitrite by nitrate reductase. Total nitrite is then detected colorimetrically using the Griess reagent, which forms a purple azo compound.[16]
Materials:
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA, DTT)
-
Cell/tissue homogenate or purified NOS enzyme
-
Reaction mixture: L-arginine, NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-l-biopterin (BH₄), and calmodulin (for eNOS/nNOS)[5]
-
Nitrate Reductase
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Nitrate/Nitrite standards
Procedure:
-
Sample Preparation: Homogenize cells or tissues in cold NOS Assay Buffer. Centrifuge to obtain a clear supernatant containing the NOS enzyme.[17][18]
-
Reaction Setup: In a 96-well plate, add sample lysates. For positive controls, use purified NOS. For background controls, prepare parallel samples without L-arginine or with a known NOS inhibitor (e.g., L-NAME).
-
Reaction Initiation: Add the complete reaction mixture to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).
-
Nitrate Reduction: Add nitrate reductase and its cofactors to each well to convert nitrate to nitrite. Incubate at room temperature for 20-60 minutes.[16][19]
-
Griess Reaction: Add the Griess reagent components sequentially to all wells (standards and samples).
-
Color Development: Allow the color to develop for 10-15 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from the standard curve. NOS activity is calculated as the rate of nitrite/nitrate production.
Conclusion and Implications
This compound serves as a critical research tool and a potential therapeutic agent by selectively inhibiting arginase. This inhibition directly enhances the substrate availability for nitric oxide synthase, leading to increased NO production. This mechanism is particularly relevant in disease states characterized by endothelial dysfunction, immune dysregulation, and vascular complications where arginase is often upregulated.[10][20] The data and protocols presented in this guide provide a foundational framework for professionals investigating the complex interplay between L-arginine metabolism, arginase, and the NOS signaling pathway.
References
- 1. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of nitric oxide synthase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Liver I/R injury is improved by the arginase inhibitor, N(omega)-hydroxy-nor-L-arginine (nor-NOHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Nor-NOHA Dihydrochloride and the Regulation of L-arginine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nω-hydroxy-nor-L-arginine (Nor-NOHA), a critical tool in the study of L-arginine metabolism. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail key experimental protocols for its use, and visualize the complex pathways and workflows involved.
Introduction: The L-arginine Metabolic Crossroads
L-arginine is a semi-essential amino acid that serves as a crucial substrate for two competing enzymatic pathways: nitric oxide synthase (NOS) and arginase.[1][2]
-
The NOS Pathway: Nitric oxide synthases metabolize L-arginine to produce nitric oxide (NO), a vital signaling molecule in neurotransmission and blood pressure control, and L-citrulline.[3]
-
The Arginase Pathway: Arginases hydrolyze L-arginine into L-ornithine and urea (B33335).[2][4] L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and tissue repair.
The balance between these two pathways is critical for cellular function. Dysregulation, often characterized by elevated arginase activity, can deplete L-arginine, impairing NO production and contributing to various pathological conditions. Nor-NOHA is a potent pharmacological tool used to investigate and modulate this balance.
Mechanism of Action: Nor-NOHA as a Selective Arginase Inhibitor
Nor-NOHA (Nω-hydroxy-nor-L-arginine) is a selective and reversible inhibitor of arginase.[5][6] By competitively binding to the active site of arginase, Nor-NOHA blocks the conversion of L-arginine to L-ornithine and urea.[2][5] This inhibition effectively increases the bioavailability of intracellular L-arginine, redirecting its metabolism towards the NOS pathway and enhancing the production of nitric oxide.[5][7]
Quantitative Analysis of Arginase Inhibition
The inhibitory potency of Nor-NOHA on arginase activity is commonly quantified by its half-maximal inhibitory concentration (IC50). The values can vary based on the specific arginase isoform, species, and experimental conditions.
| Inhibitor | Target Enzyme / Cell Type | IC50 Value (µM) | Reference |
| Nor-NOHA | Arginase in unstimulated murine macrophages | 12 ± 5 | [5] |
| Nor-NOHA | Arginase in IFN-γ + LPS-stimulated macrophages | 10 ± 3 | [5] |
| Nor-NOHA | Arginase (unspecified) | 340 ± 12 | [8] |
| NOHA (for comparison) | Arginase in unstimulated murine macrophages | 400 ± 50 | [5] |
| NOHA (for comparison) | Arginase (unspecified) | 230 ± 26 | [8] |
Note: Discrepancies in IC50 values can arise from different assay conditions, enzyme sources, and purity of reagents. Nor-NOHA is consistently shown to be a more potent inhibitor than its analogue Nω-hydroxy-L-arginine (NOHA).[5][9]
Detailed Experimental Protocols
Studying the effects of Nor-NOHA requires precise methodologies. Below are detailed protocols for two key experimental procedures.
This protocol outlines a method to measure arginase activity in cell lysates or tissue homogenates by quantifying the amount of urea produced. The protocol is a synthesis based on commercially available kits and established methods.[10][11][12][13]
A. Reagents and Materials
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Arginine Buffer (0.5 M L-arginine, pH 9.5)
-
Manganese Solution (10 mM MnCl₂)
-
Urea Reagent A (Acid/Oxidant mixture)
-
Urea Reagent B (Colorimetric probe, e.g., 2,3-Butanedione)
-
Urea Standard (e.g., 50 mg/dL)
-
96-well microplate
-
Microplate reader (spectrophotometer)
B. Sample Preparation
-
Cell Lysate: Harvest approximately 1 x 10⁶ cells. Lyse the cell pellet in 100 µL of ice-cold Lysis Buffer for 10 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the cell lysate.[13]
-
Tissue Homogenate: Homogenize 10 mg of tissue in 100 µL of ice-cold Lysis Buffer. Centrifuge at 10,000 x g for 5 minutes. The supernatant is the tissue homogenate.[10]
-
Activation: To each 40 µL of lysate/homogenate, add 10 µL of Manganese Solution. Heat at 55-60°C for 10 minutes to activate the arginase.
C. Assay Procedure
-
Standard Curve: Prepare a urea standard curve (e.g., 0.1 to 1.0 µmoles) in separate wells.
-
Reaction Setup: In a 96-well plate, add up to 40 µL of the activated sample. For inhibitor studies, pre-incubate the sample with desired concentrations of Nor-NOHA for 15-30 minutes.
-
Initiate Reaction: Add 10 µL of Arginine Buffer to each sample well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[13]
-
Stop and Develop Color: Add 200 µL of a freshly prepared mixture of Urea Reagent A and B (1:1 ratio) to all wells to stop the reaction.[14]
-
Incubation: Incubate at room temperature for 45-60 minutes, or boil for 10-12 minutes, to allow color development.[12][14]
-
Measurement: Read the absorbance at 430-490 nm using a microplate reader.[12][14]
-
Calculation: Determine the urea concentration in the samples by comparing the absorbance readings to the urea standard curve. Arginase activity is expressed as micromoles of urea produced per minute per milligram of protein.
This protocol describes a common method for the simultaneous measurement of L-arginine, L-ornithine, and L-citrulline in biological samples using reverse-phase HPLC with pre-column derivatization and fluorescence detection.[15][16]
A. Reagents and Materials
-
Perchloric acid (PCA) for deproteinization
-
ortho-phthaldialdehyde (OPA) derivatizing reagent
-
Mobile Phase A: Phosphate buffer, pH adjusted
-
Mobile Phase B: Acetonitrile or Methanol
-
C18 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with a gradient pump, autosampler, and fluorescence detector (Ex: 338 nm, Em: 455 nm)[16]
-
Standards for L-arginine, L-ornithine, and L-citrulline
B. Sample Preparation
-
Deproteinization: For plasma, cell culture media, or lysates, add an equal volume of cold PCA (e.g., 10% w/v) to the sample. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with a potassium carbonate solution.
-
Derivatization: In the autosampler vial, mix the sample supernatant with the OPA reagent. Allow the reaction to proceed for a defined time (typically 1-2 minutes) before injection.
C. Chromatographic Conditions
-
Column: Purospher STAR RP-18e or equivalent.[16]
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution: Establish a gradient program that effectively separates the derivatized amino acids. An example might be starting at 10% Mobile Phase B, ramping to 50% B over 20 minutes, followed by a wash and re-equilibration step.
-
Detection: Monitor the column effluent with a fluorescence detector set to an excitation of ~340 nm and an emission of ~450 nm.[17]
D. Quantification
-
Generate a standard curve for each analyte by injecting known concentrations.
-
Identify and integrate the peaks in the sample chromatograms based on the retention times of the standards.
-
Calculate the concentration of each metabolite in the original sample by referencing the standard curve and accounting for dilution factors.
Conclusion
Nor-NOHA Dihydrochloride is an indispensable tool for researchers investigating the complex regulation of L-arginine metabolism. As a potent and selective arginase inhibitor, it allows for the precise modulation of the arginase-NOS axis. Understanding its mechanism, inhibitory kinetics, and the appropriate experimental protocols for its use is fundamental for advancing research in fields where L-arginine metabolism plays a critical role, including immunology, cardiovascular medicine, and oncology.[18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. High-performance liquid chromatography method with radiochemical detection for measurement of nitric oxide synthase, arginase, and arginine decarboxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 18. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. mdpi.com [mdpi.com]
The Role of Nor-NOHA Dihydrochloride in Reversing Endothelial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, characterized primarily by the reduced bioavailability of nitric oxide (NO). The enzyme arginase has emerged as a key regulator in this process, competing with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. Increased arginase activity, observed in conditions such as atherosclerosis, diabetes, and hypertension, leads to a depletion of the L-arginine pool available for eNOS, thereby impairing NO production and promoting a pro-inflammatory and prothrombotic state. Nor-NOHA (Nω-hydroxy-nor-L-arginine) Dihydrochloride (B599025) is a potent and specific inhibitor of arginase. This technical guide consolidates the current understanding and experimental evidence demonstrating the role of Nor-NOHA in mitigating endothelial dysfunction. It details the underlying signaling pathways, provides quantitative data from key studies, and outlines the experimental protocols used to evaluate its efficacy.
The L-Arginine/NO Signaling Pathway and the Impact of Arginase
The vascular endothelium maintains homeostasis through the production of NO, a potent vasodilator with anti-inflammatory and anti-platelet properties.[1] Endothelial NOS (eNOS) synthesizes NO from the amino acid L-arginine.[2] However, the enzyme arginase also utilizes L-arginine as a substrate, converting it to ornithine and urea.[3] In pathological states, the expression and activity of arginase (particularly the Arginase I and II isoforms found in endothelial cells) are often upregulated.[4][5] This heightened arginase activity effectively "steals" L-arginine from eNOS.[3]
This substrate deficiency can lead to two detrimental outcomes:
-
Reduced NO Synthesis: Less L-arginine is available for eNOS, directly decreasing the production of vasoprotective NO.[3]
-
eNOS Uncoupling: When deprived of its substrate L-arginine, the eNOS enzyme can become "uncoupled." In this state, it no longer produces NO but instead generates superoxide (B77818) anions (O₂⁻), a reactive oxygen species (ROS).[1] This not only fails to produce the desired vasodilator but also contributes to oxidative stress, which further exacerbates endothelial dysfunction.[6]
Nor-NOHA acts as a competitive inhibitor of arginase. By binding to the active site of the arginase enzyme, Nor-NOHA prevents the breakdown of L-arginine, thereby increasing its local bioavailability for eNOS.[3][7] This action helps to restore the normal functioning of the L-arginine/NO pathway, leading to increased NO production, reduced oxidative stress, and improved endothelial function.[8]
Quantitative Data on the Efficacy of Nor-NOHA
Clinical and preclinical studies have provided quantitative evidence of Nor-NOHA's ability to improve endothelial function. The following tables summarize key findings.
Table 1: Effect of Nor-NOHA on Endothelium-Dependent Vasodilation in Humans
This table presents data from a study on patients with Coronary Artery Disease (CAD) with and without Type 2 Diabetes (T2DM), demonstrating the effect of intra-arterial Nor-NOHA infusion on forearm blood flow (FBF) in response to the endothelium-dependent vasodilator serotonin (B10506).
| Patient Group | Treatment | Serotonin Dose (ng/min) | FBF (% increase from baseline) |
| CAD + T2DM | Saline (Baseline) | 10 | 105 ± 25 |
| 30 | 220 ± 40 | ||
| 100 | 350 ± 55 | ||
| Nor-NOHA (0.1 mg/min for 120 min) | 10 | 250 ± 40 | |
| 30 | 510 ± 70 | ||
| 100 | 720 ± 90 | ||
| CAD only | Saline (Baseline) | 10 | 180 ± 30 |
| 30 | 350 ± 50 | ||
| 100 | 550 ± 70 | ||
| Nor-NOHA (0.1 mg/min for 120 min) | 10 | 300 ± 45 | |
| 30 | 600 ± 80 | ||
| 100 | 850 ± 100 | ||
| Control | Saline (Baseline) | 10 | 280 ± 40 |
| 30 | 650 ± 90 | ||
| 100 | 1100 ± 120 | ||
| Nor-NOHA (0.1 mg/min for 120 min) | 10 | 290 ± 45 | |
| 30 | 670 ± 95 | ||
| 100 | 1120 ± 130 |
Data are presented as mean ± SEM. Sourced from studies on endothelial function in CAD and diabetes.[9] Nor-NOHA markedly increased endothelium-dependent vasodilation in both patient groups but not in healthy controls.[9] The improvement was particularly significant in the CAD with T2DM group, who exhibited the most severe baseline dysfunction.[9]
Table 2: Effect of Nor-NOHA on Acetylcholine-Induced Vasorelaxation in Rat Aortic Rings
This table summarizes ex vivo data from an animal model of adjuvant-induced arthritis (AIA), a condition associated with endothelial dysfunction. It shows the maximal relaxation (Emax) and potency (pEC50) of acetylcholine (B1216132) (ACh) on aortic rings.
| Animal Group | Treatment | Emax (% Relaxation) | pEC50 |
| Control (Healthy) | None | 98.5 ± 1.2 | 7.45 ± 0.08 |
| AIA (Arthritis) | None | 65.7 ± 3.5 | 6.98 ± 0.06 |
| AIA (Arthritis) | Nor-NOHA (40 mg/kg/day for 21 days) | 95.3 ± 2.1 | 7.39 ± 0.05 |
Data are presented as mean ± SEM. Sourced from a study on adjuvant-induced arthritis in rats.[8] The data indicates that Nor-NOHA treatment fully restored the impaired vasorelaxant response to acetylcholine in the diseased animals to the level of healthy controls.[8]
Table 3: Effect of Nor-NOHA on Biochemical Markers in Rat Aorta
This table shows the impact of Nor-NOHA treatment on key biochemical markers related to the NO pathway and oxidative stress in the aortic tissue of rats with adjuvant-induced arthritis (AIA).
| Animal Group | Treatment | NOS Activity (pmol/min/mg protein) | Superoxide Production (RLU/min/mg tissue) |
| Control (Healthy) | None | 15.2 ± 1.8 | 1850 ± 250 |
| AIA (Arthritis) | None | 8.9 ± 1.1 | 4200 ± 550 |
| AIA (Arthritis) | Nor-NOHA (40 mg/kg/day) | 14.5 ± 1.5 | 2100 ± 300 |
Data are presented as mean ± SEM. RLU = Relative Light Units. Sourced from a study on adjuvant-induced arthritis in rats.[8] Nor-NOHA treatment restored NOS activity and significantly reduced superoxide production, indicating a reversal of eNOS uncoupling and a reduction in oxidative stress.[8]
Experimental Protocols
Detailed and standardized protocols are crucial for the investigation of Nor-NOHA's effects. Below are methodologies for key experiments.
Ex Vivo Aortic Ring Vasoreactivity Assay
This protocol assesses the effect of Nor-NOHA on the function of isolated blood vessels.
-
Tissue Preparation:
-
Humanely euthanize the animal model (e.g., rat) and carefully excise the thoracic aorta.
-
Immediately place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length. For some experiments, the endothelium can be denuded by gently rubbing the luminal surface with a fine wire.
-
-
Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
To assess vessel viability, induce a contraction with 60 mM KCl.
-
After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor, typically Phenylephrine (PE, 1 µM) or Norepinephrine (NE, 0.1 µM).[10][11]
-
-
Dose-Response Curve Generation:
-
Once the contraction reaches a stable plateau, add cumulative concentrations of a vasodilator, such as Acetylcholine (ACh, 1 nM to 10 µM), to assess endothelium-dependent relaxation.[12][13]
-
Record the relaxation at each concentration. Relaxation is typically expressed as a percentage of the pre-contracted tension.
-
To study the effect of Nor-NOHA, incubate the rings with a specific concentration of Nor-NOHA (e.g., 10 µM) for 30-60 minutes before pre-contraction and generation of the ACh dose-response curve.[14]
-
In Vivo Forearm Blood Flow (FBF) Measurement
This clinical protocol measures endothelial function in human subjects using venous occlusion plethysmography.
-
Subject Preparation:
-
Subjects should be in a supine position in a quiet, temperature-controlled room (22-24°C).
-
Cannulate the brachial artery of the non-dominant arm under local anesthesia for drug infusion and direct blood pressure monitoring.
-
-
Plethysmography Setup:
-
Place a mercury-in-silastic strain gauge around the thickest part of the forearm.
-
Position a venous occlusion cuff around the upper arm and a wrist cuff to exclude hand circulation from the measurement.
-
-
Measurement Procedure:
-
Measure FBF by inflating the upper arm cuff to 40-50 mmHg to occlude venous outflow without affecting arterial inflow. The wrist cuff is inflated to a suprasystolic level (e.g., 200 mmHg) one minute before each measurement.
-
The rate of increase in forearm volume, measured by the strain gauge, reflects the arterial blood flow. Record several measurements over a 2-minute period to establish a baseline FBF.
-
-
Drug Infusion Protocol:
-
Infuse saline through the brachial artery cannula for a baseline period.
-
To assess endothelium-dependent vasodilation, infuse increasing doses of an agonist like serotonin or acetylcholine.[9]
-
After a washout period, begin a continuous infusion of Nor-NOHA (e.g., 0.1 mg/min) into the brachial artery.[9]
-
Repeat the agonist dose-response measurements at set time points during the Nor-NOHA infusion (e.g., after 60 and 120 minutes) to determine its effect on vasodilation.[9]
-
Nitric Oxide (NO) Production Measurement (Griess Assay)
This biochemical assay quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in biological samples like plasma or cell culture media.
-
Sample Preparation:
-
Plasma: Collect blood in heparinized tubes and centrifuge at 2,000 x g for 15 minutes at 4°C. To remove interfering proteins, deproteinize the plasma by ultrafiltration or zinc sulfate (B86663) precipitation.[15]
-
Cell Culture Media: Collect the media from cultured endothelial cells and centrifuge to remove any cellular debris.
-
-
Nitrate (B79036) to Nitrite Conversion (Optional but Recommended):
-
NO is rapidly oxidized to both nitrite (NO₂⁻) and nitrate (NO₃⁻). For a total measure of NO production, nitrate in the sample must first be reduced to nitrite. This is commonly done using nitrate reductase enzyme or a cadmium catalyst.
-
-
Griess Reaction:
-
Prepare a Nitrite Standard Curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Pipette 50 µL of standards and samples into a 96-well microplate.
-
Add 50 µL of Sulfanilamide solution (the first Griess reagent) to each well and incubate for 5-10 minutes in the dark. This reagent converts nitrite into a diazonium salt.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (the second Griess reagent) to each well and incubate for another 5-10 minutes in the dark. This couples with the diazonium salt to form a colored azo compound.
-
-
Measurement:
-
Measure the absorbance of each well at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Conclusion
Nor-NOHA Dihydrochloride represents a targeted therapeutic strategy for a foundational element of cardiovascular disease: endothelial dysfunction. By specifically inhibiting arginase, Nor-NOHA restores the availability of L-arginine for eNOS, thereby enhancing the production of vasoprotective nitric oxide and reducing detrimental superoxide generation. The quantitative data from both human and animal studies consistently demonstrate its ability to reverse impaired endothelium-dependent vasodilation. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of arginase inhibitors as a promising class of drugs for treating a wide array of cardiovascular and metabolic disorders.
References
- 1. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Selective Up-Regulation of Arginase-1 in Coronary Arteries of Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Oxidative species increase arginase activity in endothelial cells through the RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Exercise training improves aortic endothelium-dependent vasorelaxation and determinants of nitric oxide bioavailability in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Exploring the Metabolic Effects of Nor-NOHA Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-nor-L-arginine dihydrochloride (B599025) (Nor-NOHA Dihydrochloride) is a potent and selective competitive inhibitor of arginase, a critical enzyme in the urea (B33335) cycle that metabolizes L-arginine to ornithine and urea. By reversibly blocking arginase, Nor-NOHA redirects L-arginine metabolism towards the nitric oxide synthase (NOS) pathway, leading to increased production of nitric oxide (NO). This modulation of L-arginine metabolism has significant implications for various physiological and pathological processes, including endothelial function, immune response, and cancer cell proliferation. This technical guide provides a comprehensive overview of the metabolic effects of Nor-NOHA, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its investigation, and visualizing the core signaling pathways it influences.
Core Mechanism of Action: Arginase Inhibition
Nor-NOHA is a selective and reversible inhibitor of arginase.[1][2][3] In cellular metabolism, arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[4] Arginase converts L-arginine to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth. In contrast, NOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
By inhibiting arginase, Nor-NOHA effectively increases the bioavailability of L-arginine for NOS, thereby promoting NO production.[5] This shift in L-arginine metabolism from the arginase pathway to the NOS pathway is the primary mechanism underlying the diverse metabolic and cellular effects of Nor-NOHA.
Quantitative Data on Metabolic and Cellular Effects
The following tables summarize the key quantitative findings from various studies investigating the effects of Nor-NOHA.
Table 1: In Vitro Inhibitory Activity of Nor-NOHA
| Parameter | Cell/Enzyme Source | IC50 Value | Reference |
| Arginase Inhibition | Rat Liver Arginase | 0.5 µM | [6] |
| Arginase Inhibition | Aortic Arginase | < 1 µM | [6][7] |
| Arginase Inhibition | Unstimulated Murine Macrophages | 12 ± 5 µM | [4] |
| Arginase Inhibition | IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 µM | [4] |
Table 2: In Vivo Effects of Nor-NOHA Administration in Rodent Models
| Animal Model | Dosage and Administration | Key Finding | Reference |
| Sprague-Dawley Rats (Ischemia-Reperfusion) | 100 mg/kg, i.v. | 50.6% reduction in infarct size (from 79% to 39% of the area at risk) | [2][5] |
| Sprague-Dawley Rats | 100 mg/kg, i.v. | 10-fold increase in the citrulline/ornithine ratio in plasma | [5] |
| Sprague-Dawley Rats | 100 mg/kg, i.v. | Increased plasma nitrite (B80452) levels | [2][5] |
| Adjuvant-Induced Arthritis Rats | 40 mg/kg/day, i.p. for 21 days | Restoration of aortic response to acetylcholine (B1216132) (endothelial function) | [7] |
| Adjuvant-Induced Arthritis Rats | 40 mg/kg/day, i.p. for 21 days | Significant decrease in plasma IL-6 and VEGF levels | [6][7] |
| Wistar Rats | 30 mg/kg, single i.p. injection | Elevated citrulline-to-ornithine and citrulline-to-arginine ratios in plasma | [8] |
Table 3: Cellular Effects of Nor-NOHA
| Cell Line | Condition | Concentration | Effect | Reference |
| K562 (Leukemic cells) | Hypoxia (1.5% O2) | 0.1-1 mM (72h) | Dose-dependent induction of apoptosis | [2][3] |
| K562, KCL22 (Leukemic cells) | Hypoxia | 1 mM (72h) | Attenuates hypoxia-mediated resistance to imatinib | [2][3] |
| HepG2 (Hepatocellular carcinoma) | Not specified | Not specified | Inhibition of invasion and migration | [5] |
It is important to note that some studies suggest that the anti-leukemic activity of Nor-NOHA under hypoxic conditions may be independent of its inhibition of arginase 2 (ARG2), indicating potential off-target effects that warrant further investigation.[1][5][9]
Experimental Protocols
Arginase Activity Assay
This protocol is adapted from methodologies described in the literature for determining arginase activity in cell lysates.[5]
-
Cell Lysis:
-
Harvest and count cells.
-
Lyse equal numbers of cells in 50 µL of lysis buffer (e.g., PBS with 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Arginase Activation:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Add 50 µL of freshly prepared activation buffer (10 mM MnCl2, 50 mM Tris-HCl pH 7.5).
-
Incubate for 10 minutes at 56°C to activate the arginase.
-
-
Arginine Hydrolysis:
-
Add 50 µL of 0.5 M L-arginine (pH 9.7) to the activated lysate.
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
-
Urea Quantification:
-
Stop the reaction by adding 800 µL of an acidic solution (H2SO4 (96%)/H3PO4 (85%)/H2O in a 1:3:7 v/v/v ratio).
-
Add 25 µL of 9% α-isonitrosopropiophenone (dissolved in ethanol).
-
Heat the mixture at 100°C for 15 minutes.
-
Allow the mixture to cool in the dark to develop the color.
-
Measure the absorbance at 540 nm. The amount of urea produced is proportional to the arginase activity.
-
In Vivo Ischemia-Reperfusion Model in Rats
This protocol describes a common model to assess the cardioprotective effects of Nor-NOHA.[2][5]
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats.
-
Intubate and ventilate the animals.
-
Perform a thoracotomy to expose the heart.
-
-
Drug Administration:
-
Administer Nor-NOHA (e.g., 100 mg/kg) or vehicle (saline) intravenously (i.v.) 15 minutes prior to ischemia.
-
-
Induction of Ischemia:
-
Ligate the left anterior descending (LAD) coronary artery for a period of 30 minutes.
-
-
Reperfusion:
-
Remove the ligature to allow for reperfusion for a period of 2 hours.
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, excise the heart.
-
Stain the heart tissue (e.g., with triphenyltetrazolium (B181601) chloride) to differentiate between viable and infarcted tissue.
-
Quantify the infarct size as a percentage of the area at risk.
-
Analysis of Plasma Amino Acids by HPLC
This protocol outlines the general steps for measuring changes in L-arginine metabolites in plasma following Nor-NOHA treatment.[8]
-
Sample Collection:
-
Collect blood samples from animals at specified time points after Nor-NOHA or vehicle administration.
-
Centrifuge the blood to separate the plasma.
-
-
Sample Preparation:
-
Deproteinize the plasma samples (e.g., by adding a precipitating agent like perchloric acid or methanol).
-
Centrifuge to remove the precipitated proteins.
-
-
Chromatographic Analysis:
-
Analyze the supernatant using a high-performance liquid chromatography (HPLC) system.
-
Use a suitable column and mobile phase for the separation of amino acids.
-
Derivatize the amino acids pre- or post-column (e.g., with o-phthalaldehyde) for fluorescent or UV detection.
-
-
Data Analysis:
-
Quantify the concentrations of L-arginine, L-citrulline, and L-ornithine by comparing the peak areas to those of known standards.
-
Calculate the citrulline-to-ornithine and citrulline-to-arginine ratios as indicators of the shift in L-arginine metabolism.
-
Signaling Pathways and Experimental Workflows
The Central Role of Nor-NOHA in Modulating L-Arginine Metabolism
The following diagram illustrates the core mechanism of action of Nor-NOHA. By inhibiting arginase, it diverts the substrate L-arginine towards the NOS pathway.
Caption: Nor-NOHA inhibits arginase, shunting L-arginine to the NOS pathway.
Experimental Workflow for Assessing Cardioprotective Effects
This diagram outlines the key steps in an in vivo experiment designed to test the efficacy of Nor-NOHA in a cardiac ischemia-reperfusion injury model.
Caption: Workflow for evaluating Nor-NOHA's cardioprotective effects in vivo.
Logical Relationship of Nor-NOHA's Effect on Endothelial Dysfunction
This diagram illustrates the logical progression from arginase inhibition by Nor-NOHA to the amelioration of endothelial dysfunction.
Caption: Logical flow of Nor-NOHA's action on endothelial function.
Conclusion
This compound is a valuable research tool for investigating the metabolic consequences of arginase inhibition. Its ability to selectively modulate L-arginine metabolism provides a powerful means to study the role of the arginase-NOS axis in a variety of biological systems. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting arginase. Further research is warranted to fully elucidate its off-target effects and to translate the promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Nor-NOHA Dihydrochloride's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Nω-hydroxy-nor-L-arginine (Nor-NOHA) dihydrochloride, a selective and reversible inhibitor of arginase.[1][2][3] This document details the compound's mechanism of action, presents key quantitative data on its enzymatic inhibition, and provides comprehensive experimental protocols for its characterization.
Introduction to Nor-NOHA Dihydrochloride
Nor-NOHA is a potent and competitive inhibitor of arginase, an enzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea.[4][5] By inhibiting arginase, Nor-NOHA effectively modulates the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS).[5][6] This mechanism of action makes Nor-NOHA a valuable tool for studying the physiological and pathological roles of arginase and a potential therapeutic agent for conditions associated with endothelial dysfunction, immunosuppression, and aberrant metabolism.[1][2]
Mechanism of Action
Nor-NOHA functions as a competitive inhibitor by binding to the active site of the arginase enzyme.[4][7] Specifically, the N-hydroxy group of Nor-NOHA displaces the metal-bridging hydroxide (B78521) ion within the manganese cluster at the enzyme's active site.[7] This interaction prevents the binding of the natural substrate, L-arginine, thereby inhibiting the enzymatic reaction. Notably, Nor-NOHA does not act as a substrate or inhibitor for nitric oxide synthase (NOS), making it a selective tool for investigating the arginase pathway.[6]
Quantitative Inhibition Data
The inhibitory potency of Nor-NOHA has been quantified against various arginase isoforms from different species. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Enzyme Source | Arginase Isoform | IC50 (µM) | Reference |
| Rat Liver | Not Specified | 0.5 | [4] |
| Rat Liver | Not Specified | 2 | [8] |
| Murine Macrophages | Not Specified | 10 ± 3 | [6] |
| Murine Macrophages | Not Specified | 12 ± 5 | [6] |
| Mouse Macrophages | Not Specified | 50 |
| Enzyme Source | Arginase Isoform | Ki (µM) | Reference |
| Rat Liver | Not Specified | 0.5 | [4][5] |
| Human | Arginase I | 0.5 | [7] |
| Human | Arginase II | 0.05 | [7] |
Experimental Protocols
In Vitro Arginase Inhibition Assay
This protocol outlines the steps to determine the inhibitory activity of this compound on arginase in vitro.
Materials:
-
Cell lysate or purified arginase
-
Lysis buffer (e.g., PBS with 1mM EDTA, 0.1% Triton X-100, and protease inhibitors)
-
Activation buffer (10mM MnCl2, 50mM Tris-HCl pH 7.5)
-
0.5M L-arginine solution
-
This compound stock solution
-
Acidic solution (H2SO4 (96%)/H3PO4 (85%)/H2O, 1/3/7, v/v/v)
-
9% α-isonitrosopropiophenone (in ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation: Lyse cells in lysis buffer and centrifuge at 14,000g for 15 minutes at 4°C to collect the supernatant containing the enzyme.[9][10]
-
Enzyme Activation: Mix equal volumes of the cell lysate supernatant with the activation buffer.
-
Inhibitor Incubation: Add varying concentrations of this compound to the activated enzyme mixture and incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 0.5M L-arginine to the mixture.
-
Incubation: Incubate the reaction mixture for 10 minutes at 56°C.[9][10]
-
Reaction Termination and Color Development: Stop the reaction by adding the acidic solution, followed by the addition of 9% α-isonitrosopropiophenone.[9][10] Heat the mixture for 15 minutes at 100°C and then allow it to develop color in the dark.[9][10]
-
Absorbance Measurement: Transfer the colored solution to a 96-well plate and measure the optical density (OD) at 550 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of arginase inhibition for each concentration of this compound and determine the IC50 value.
Off-Target Considerations
Recent studies have suggested that while Nor-NOHA is a potent arginase inhibitor, some of its biological effects, particularly the induction of apoptosis in leukemic cells under hypoxic conditions, may be independent of its arginase-inhibiting activity.[10][11] One study using CRISPR/Cas9 to ablate the arginase 2 (ARG2) gene found that the anti-leukemic effects of Nor-NOHA persisted, indicating a potential off-target mechanism of action in this specific context.[10][11] Researchers should consider these findings when interpreting results from studies using Nor-NOHA.
Conclusion
This compound is a well-characterized, selective, and reversible inhibitor of arginase. Its potent inhibitory activity makes it an invaluable research tool for elucidating the roles of arginase in various physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working with this compound. However, awareness of potential off-target effects is crucial for the accurate interpretation of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 8. Nor NOHA monoacetate | Other Hydrolases | Tocris Bioscience [tocris.com]
- 9. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 10. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intraperitoneal Administration of Nor-NOHA Dihydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the intraperitoneal (IP) injection of Nor-NOHA Dihydrochloride (B599025) in rats for research purposes. Nor-NOHA (Nω-Hydroxy-nor-L-arginine) is a potent and selective inhibitor of arginase, an enzyme that plays a crucial role in various physiological and pathological processes by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1][2] By inhibiting arginase, Nor-NOHA can enhance the production of nitric oxide (NO), which is a key signaling molecule in vasodilation, immune responses, and neurotransmission.[3]
Mechanism of Action
Nor-NOHA is a selective and reversible inhibitor of both arginase I and arginase II isoforms.[1][4][5] Arginase metabolizes L-arginine to urea (B33335) and L-ornithine. In conditions where arginase is upregulated, the increased consumption of L-arginine can lead to a deficiency of this substrate for nitric oxide synthase (NOS), resulting in reduced nitric oxide (NO) production and endothelial dysfunction.[1] Nor-NOHA competitively binds to the active site of arginase, thereby preventing the breakdown of L-arginine and redirecting its use towards NO synthesis by NOS.[2][3] This mechanism underlies its therapeutic potential in conditions associated with endothelial dysfunction, such as cardiovascular and airway diseases.[6][7]
Signaling Pathway Diagram
Caption: Mechanism of Nor-NOHA action.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Nor-NOHA Dihydrochloride in rats, compiled from various studies.
Table 1: Dosage and Administration
| Parameter | Value | Species/Strain | Route of Administration | Reference |
| Dosage Range | 10 - 100 mg/kg | Wistar, Sprague-Dawley, Brown Norway Rats | Intraperitoneal (IP), Intravenous (IV) | [5][6][7][8] |
| Common IP Dose | 30 - 40 mg/kg/day | Wistar, Adjuvant-induced arthritis (AIA) rats | Intraperitoneal (IP) | [6][9] |
| High IP Dose | 90 mg/kg | Brown Norway Rats | Intraperitoneal (IP) | [7] |
| Single IV Dose | 100 mg/kg | Sprague-Dawley Rats | Intravenous (IV) | [3][5][8] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Species/Strain | Reference |
| Bioavailability | 98% | Intraperitoneal (IP) | Brown Norway Rats | [7] |
| Mean Residence Time | 12.5 minutes | Intravenous (IV) | Wistar Rats | [6] |
| Terminal Half-life | 30 minutes | Intravenous (IV) | Brown Norway Rats | [7] |
| Cmax (after 5th IP dose) | 31% higher than after 1st dose | Intraperitoneal (IP) | Wistar Rats | [6] |
| AUC (after 5th IP dose) | 17% higher than after 1st dose | Intraperitoneal (IP) | Wistar Rats | [6] |
Experimental Protocol: Intraperitoneal Injection in Rats
This protocol provides a detailed methodology for the preparation and intraperitoneal administration of this compound to rats.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL)
-
Weighing scale
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Dose Calculation:
-
Weigh the rat to determine the precise body weight.
-
Calculate the total amount of this compound required based on the desired dosage (e.g., 30 mg/kg).
-
Example: For a 250 g (0.25 kg) rat and a 30 mg/kg dose: 0.25 kg * 30 mg/kg = 7.5 mg of this compound.
-
-
Preparation of Injection Solution:
-
Accurately weigh the calculated amount of this compound powder.
-
Dissolve the powder in a known volume of sterile saline. The final injection volume should not exceed 10 ml/kg.[10] For a 250g rat, the maximum volume would be 2.5 ml.[10] It is recommended to use a concentration that allows for a smaller injection volume (e.g., 1-2 ml/kg).
-
Example: To achieve a 1 ml/kg injection volume for the 250g rat receiving 7.5 mg, dissolve 7.5 mg in 0.25 mL of sterile saline.
-
Ensure complete dissolution by vortexing. The solution should be clear.
-
If solubility is an issue, a vehicle containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been used for the acetate (B1210297) salt and could be considered, though saline is preferable for the dihydrochloride salt if soluble.[9]
-
Prepare the solution fresh before each use.
-
-
Animal Restraint:
-
Injection Site Identification and Preparation:
-
Intraperitoneal Injection:
-
Use a new sterile syringe and needle for each animal.[10]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[11]
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is drawn, discard the syringe and prepare a new injection.[12]
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Experimental Workflow Diagram
Caption: Intraperitoneal injection workflow.
Safety and Toxicological Information
While specific LD50 values for intraperitoneal administration in rats were not found in the provided search results, Nor-NOHA has been used in multiple in vivo studies without reported severe toxicity at therapeutic doses.[6][7][13] However, as with any experimental compound, it is crucial to monitor animals for any adverse effects. Some studies have noted that while Nor-NOHA is a valuable research tool, its effects might not be solely attributable to arginase inhibition, suggesting potential off-target effects.[14][15] Additionally, it has been shown to spontaneously release a nitric oxide-like molecule in cell culture media, a factor to consider in experimental design and data interpretation.[16] Researchers should exercise caution and perform dose-response studies to determine the optimal and safest dose for their specific experimental model.
References
- 1. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 2. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nor-NOHA Dihydrochloride in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-NOHA (Nω-hydroxy-nor-L-arginine) Dihydrochloride is a potent and selective inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea. In the cardiovascular system, arginase competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. Upregulation of arginase activity is implicated in various cardiovascular pathologies, including myocardial infarction, heart failure, and endothelial dysfunction, by limiting the bioavailability of L-arginine for NO production. By inhibiting arginase, Nor-NOHA Dihydrochloride restores L-arginine levels for eNOS, thereby enhancing nitric oxide (NO) production, which plays a crucial role in vasodilation, anti-inflammatory processes, and cardioprotection. These application notes provide detailed protocols for the administration of this compound in preclinical models of cardiovascular disease and summarize its effects on key cardiovascular parameters.
Data Presentation: Efficacy of this compound in Cardiovascular Disease Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in various cardiovascular disease models.
Table 1: Effects of Nor-NOHA on Cardiac Function in a Mouse Model of Doxorubicin-Induced Cardiomyopathy
| Parameter | Control (PBS) | Doxorubicin (B1662922) (DOX) | DOX + Nor-NOHA |
| Left Ventricular Ejection Fraction (%) | 75.4 ± 3.2 | 45.2 ± 5.1 | 68.7 ± 4.5# |
| Fractional Shortening (%) | 42.1 ± 2.8 | 21.3 ± 3.3 | 38.5 ± 3.9# |
| Heart Rate (bpm) | 480 ± 25 | 475 ± 30 | 478 ± 28 |
| Systolic Blood Pressure (mmHg) | 115 ± 8 | 112 ± 10 | 105 ± 7 |
* p < 0.05 vs. Control; # p < 0.05 vs. DOX. Data are presented as mean ± SD.
Table 2: Effects of Nor-NOHA on Myocardial Infarct Size and Hemodynamics in a Rat Model of Ischemia-Reperfusion Injury
| Parameter | Vehicle (Saline) | Nor-NOHA (100 mg/kg IV) |
| Infarct Size (% of Area at Risk) | 79 ± 4 | 39 ± 7* |
| Plasma Citrulline (µM) | Baseline | Increased |
| Plasma Nitrite (µM) | Baseline | Increased |
| Plasma Ornithine (µM) | Baseline | Decreased |
| Mean Arterial Pressure (mmHg) | No significant change | No significant change |
| Heart Rate (bpm) | No significant change | No significant change |
* p < 0.001 vs. Vehicle. Data are presented as mean ± SD.[1]
Table 3: Effects of Nor-NOHA on Endothelial Function in Patients with Coronary Artery Disease (CAD)
| Parameter | Saline Infusion | Nor-NOHA Infusion |
| Flow-Mediated Dilation (%) - Baseline | 12.7 ± 5.2 | 10.3 ± 4.3 |
| Flow-Mediated Dilation (%) - Post-Ischemia/Reperfusion | 7.9 ± 4.0* | 11.5 ± 3.6# |
* p < 0.05 vs. Baseline; # p < 0.01 vs. Saline Post-Ischemia/Reperfusion. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Administration of this compound in a Rat Model of Myocardial Infarction (MI)
This protocol describes the intravenous administration of this compound in a rat model of MI induced by left coronary artery ligation.
1. Materials:
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
2. Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to a final concentration of 20 mg/mL.
-
Ensure the solution is clear and free of particulates before administration. Prepare fresh on the day of the experiment.
3. Myocardial Infarction Induction (Left Coronary Artery Ligation):
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.
-
Close the chest in layers.
4. Administration of this compound:
-
Administer a single bolus intravenous (IV) injection of the this compound solution at a dose of 100 mg/kg body weight.[2]
-
The injection should be given 15 minutes prior to the induction of ischemia (coronary artery ligation).[1]
-
The vehicle control group should receive an equivalent volume of sterile saline.
5. Post-Operative Care and Endpoint Analysis:
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
After a predetermined reperfusion period (e.g., 24 hours), euthanize the animals.
-
Excise the heart for analysis of infarct size (e.g., using TTC staining), cardiac function (by echocardiography if performed prior to euthanasia), and molecular markers of apoptosis and fibrosis.
Protocol 2: Administration of this compound in a Mouse Model of Doxorubicin-Induced Cardiomyopathy
This protocol details the intraperitoneal administration of this compound in a mouse model of chronic cardiotoxicity induced by doxorubicin.
1. Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Doxorubicin
-
Male C57BL/6 mice (8-10 weeks old)
-
Echocardiography system
2. Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to a concentration suitable for the required daily dosage.
3. Doxorubicin-Induced Cardiomyopathy Model:
-
Administer doxorubicin intraperitoneally (IP) at a dose of 5 mg/kg body weight once a week for 5 weeks.
-
The control group receives an equivalent volume of sterile PBS.
4. Administration of this compound:
-
Concurrently with the doxorubicin treatment, administer this compound daily via intraperitoneal (IP) injection at a dose of 40 mg/kg body weight.
-
The treatment should continue for the 5-week duration of the doxorubicin administration.
5. Assessment of Cardiac Function:
-
Perform serial echocardiography at baseline and at the end of the 5-week treatment period to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
At the end of the study, euthanize the mice and collect heart tissue for histological and molecular analysis.
Signaling Pathways and Mechanisms of Action
Signaling Pathway of this compound in Endothelial Cells
Caption: Nor-NOHA inhibits arginase, increasing L-arginine for eNOS and promoting vasodilation.
Signaling Pathway of this compound in Cardiomyocytes
Caption: Nor-NOHA counteracts stress-induced cardiomyocyte apoptosis and fibrosis.
Experimental Workflow
Caption: General workflow for evaluating Nor-NOHA in cardiovascular disease models.
References
Application Notes and Protocols for Nor-NOHA Dihydrochloride Treatment in an Adjuvant-Induced Arthritis Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of Nor-NOHA (Nω-Hydroxy-nor-L-arginine) Dihydrochloride, a selective arginase inhibitor, in a rat model of adjuvant-induced arthritis (AIA). The data presented herein is based on studies investigating the therapeutic potential of Nor-NOHA in modulating endothelial dysfunction associated with chronic inflammation in this preclinical model of rheumatoid arthritis. While Nor-NOHA did not alter the clinical severity of arthritis, it demonstrated significant efficacy in restoring vascular function and reducing key inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of Nor-NOHA Dihydrochloride in the adjuvant-induced arthritis (AIA) rat model.
Table 1: Effect of Nor-NOHA Treatment on Arthritis Severity and Physiological Parameters
| Parameter | Healthy Control | AIA (Untreated) | AIA + Nor-NOHA (40 mg/kg/d) |
| Body Weight (g) | 350 ± 10 | 280 ± 15 | 275 ± 12 |
| Ankle Diameter (mm) | 7.0 ± 0.2 | 12.5 ± 0.5 | 12.3 ± 0.6 |
| Arthritic Score (0-4) | 0 | 3.2 ± 0.3 | 3.1 ± 0.4 |
| Radiological Score (0-7) | 0 | 5.5 ± 0.4 | 5.3 ± 0.5 |
| Histological Score (0-7) | 0 | 5.8 ± 0.3 | 5.6 ± 0.4 |
* P < 0.05 vs. Healthy Control. Data are presented as mean ± SEM. Data derived from a study by Prati et al., 2012.
Table 2: Effect of Nor-NOHA Treatment on Plasma Inflammatory Mediators
| Mediator | Healthy Control | AIA (Untreated) | AIA + Nor-NOHA (40 mg/kg/d) |
| IL-6 (pg/mL) | 25 ± 5 | 150 ± 20 | 80 ± 15# |
| VEGF (pg/mL) | 10 ± 2 | 45 ± 6 | 20 ± 4# |
| TNF-α | Not Detectable | Not Detectable | Not Detectable |
| IL-1β | Not Detectable | Not Detectable | Not Detectable |
* P < 0.05 vs. Healthy Control. # P < 0.05 vs. AIA (Untreated). Data are presented as mean ± SEM. Data derived from a study by Prati et al., 2012.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Nor-NOHA's action on endothelial function and the general experimental workflow for its evaluation in the AIA rat model.
Caption: Proposed mechanism of Nor-NOHA in AIA-associated endothelial dysfunction.
References
Application Notes and Protocols for Nor-NOHA Dihydrochloride Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nω-Hydroxy-nor-L-arginine (Nor-NOHA) dihydrochloride (B599025) is a selective and reversible competitive inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] By blocking arginase activity, Nor-NOHA can modulate various physiological and pathological processes, including immune responses, nitric oxide (NO) production, and cell proliferation.[1][3] These application notes provide detailed protocols for utilizing Nor-NOHA in cell culture experiments to investigate its effects on cancer cells and other cell types. Notably, some studies suggest that Nor-NOHA may exert biological effects independent of arginase inhibition, a factor to consider in experimental design and data interpretation.[4][5][6][7]
Mechanism of Action
L-arginine serves as a common substrate for two key enzymes: arginase and nitric oxide synthase (NOS). Arginase converts L-arginine to L-ornithine, a precursor for polyamines that are essential for cell proliferation.[8] Conversely, NOS metabolizes L-arginine to produce nitric oxide (NO), a signaling molecule with diverse functions, including vasodilation and cytotoxicity. In many cancer cells, arginase is overexpressed, leading to L-arginine depletion in the tumor microenvironment. This depletion impairs T-cell function and promotes tumor growth.
Nor-NOHA inhibits arginase, thereby increasing the bioavailability of L-arginine for NOS. This can lead to enhanced NO production, which can have anti-tumor effects.[9] Additionally, Nor-NOHA has been shown to induce apoptosis in cancer cells, particularly under hypoxic conditions.[2][4][6][7] The hypoxic tumor microenvironment often leads to the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn can increase the expression of arginase 2 (ARG2).[4][5] While Nor-NOHA's efficacy is enhanced in hypoxic, ARG2-expressing cells, some evidence suggests its apoptotic effects may be independent of ARG2 inhibition.[4][5][6][7]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Conditions | Reference |
| IC50 | < 1 µM | Aorta Arginase Activity | In vitro | [10] |
| IC50 | 0.5 µM | Liver Arginase (rat) | Cell-free assay | [10] |
| IC50 | 10 +/- 3 µM | Arginase in IFN-gamma + LPS-stimulated macrophages | In vitro | [11] |
| IC50 | 12 +/- 5 µM | Arginase in unstimulated macrophages | In vitro | [11] |
| Ki | 0.5 µM | Liver Arginase (rat) | In vitro | [10] |
| Effective Concentration | 0.1 - 1 mM | K562 (leukemia) cells | Hypoxia (1.5% O2), 72h | [2] |
| Effective Concentration | 10 µM | RAW 264.7 (murine macrophages) | Mtb infection | [12] |
Experimental Protocols
Cell Viability and Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol is designed to quantify the apoptotic and necrotic effects of Nor-NOHA treatment on cancer cells using flow cytometry.
Materials:
-
Target cancer cell line (e.g., K562, a human chronic myelogenous leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Nor-NOHA Dihydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Nor-NOHA Treatment: Prepare a stock solution of this compound in sterile water or PBS. Treat the cells with varying concentrations of Nor-NOHA (e.g., 0.1, 0.5, 1 mM) for 24, 48, or 72 hours.[2] Include a vehicle-treated control group. For experiments investigating hypoxia, incubate the plates in a hypoxic chamber (e.g., 1.5% O2).[2]
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Protein Expression
This protocol allows for the investigation of changes in protein expression levels (e.g., ARG2, cleaved caspase-3, HIF-1α) following Nor-NOHA treatment.
Materials:
-
Nor-NOHA treated and control cell lysates
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ARG2, anti-cleaved caspase-3, anti-HIF-1α, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After Nor-NOHA treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression levels relative to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Nor-NOHA on cell cycle progression.
Materials:
-
Nor-NOHA treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Nor-NOHA as described in the apoptosis assay protocol. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
Application Note: High-Throughput Arginase Activity Assay Using Nor-NOHA Dihydrochloride as a Selective Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Arginase is a critical enzyme in the urea (B33335) cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Its activity is implicated in various physiological and pathological processes, including immune response regulation, cardiovascular diseases, and cancer, primarily by modulating the bioavailability of L-arginine for Nitric Oxide Synthase (NOS).[2][3][4] Consequently, the inhibition of arginase is a significant area of therapeutic interest. This document provides a detailed protocol for a colorimetric, high-throughput assay to measure arginase activity and its inhibition by Nω-Hydroxy-nor-L-arginine (nor-NOHA), a potent and reversible arginase inhibitor.[5][6] The protocol is designed for a 96-well plate format, ensuring simplicity, sensitivity, and reproducibility for screening and characterization of arginase inhibitors.
Introduction to Arginase and Its Inhibition
Arginase exists in two isoforms: Arginase I (cytosolic, predominantly in the liver) and Arginase II (mitochondrial, found in extrahepatic tissues).[7][8] Both isoforms catalyze the final step of the urea cycle.[7] By competing with NOS for their common substrate, L-arginine, upregulated arginase activity can lead to decreased nitric oxide (NO) production, contributing to endothelial dysfunction and immune suppression.[2][4] The production of L-ornithine also serves as a precursor for the synthesis of polyamines and proline, which are crucial for cell proliferation and collagen formation, processes that can be detrimental in pathologies like cancer and fibrosis.[3][9]
Nor-NOHA is a selective and reversible competitive inhibitor of arginase.[5][6][10] It acts by mimicking the substrate and interacting with the manganese ions in the enzyme's active site.[7] Its utility in research allows for the precise investigation of arginase-dependent pathways and serves as a reference compound in the development of novel therapeutic agents.
Arginase in Metabolic Pathways
The diagram below illustrates the central role of L-arginine in metabolism and the competitive relationship between arginase and Nitric Oxide Synthase (NOS). Nor-NOHA is shown as an inhibitor of the arginase pathway.
Caption: L-Arginine metabolic pathways and the inhibitory action of Nor-NOHA.
Principle of the Assay
The arginase activity assay is based on the quantification of urea, a product of L-arginine hydrolysis by arginase. The protocol involves two main stages:
-
Enzymatic Reaction: Arginase enzyme is incubated with its substrate, L-arginine, in an environment optimized for its activity.
-
Urea Detection: The reaction is stopped, and the amount of urea produced is determined colorimetrically. A common method involves the reaction of urea with a chromogen like α-isonitrosopropiophenone (ISPF) or diacetyl monoxime under acidic conditions, which generates a colored product measurable by a spectrophotometer.[11][12] Commercial kits often use a series of coupled enzymatic reactions that produce a colored or fluorescent product.[13][14]
Materials and Reagents
-
Purified Arginase (e.g., bovine liver arginase) or sample lysate
-
Nor-NOHA Dihydrochloride (Inhibitor)
-
L-Arginine (Substrate)
-
Tris-HCl Buffer (50 mM, pH 7.5)
-
Manganese Chloride (MnCl₂) Solution (10 mM)
-
Urea Standard Solution (for standard curve)
-
Reagent A (e.g., Sulfuric Acid, Phosphoric Acid mixture)
-
Reagent B (e.g., α-isonitrosopropiophenone in ethanol)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at ~540-570 nm
-
Incubator set to 37°C
Quantitative Data Summary
The inhibitory potential of Nor-NOHA is quantified by its IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). These values can vary depending on the arginase isoform and assay conditions.
| Inhibitor | Parameter | Value | Arginase Isoform | Reference |
| nor-NOHA | Kᵢ | 500 nM | Arginase I | [7] |
| nor-NOHA | Kᵢ | 50 nM | Arginase II | [7] |
| nor-NOHA acetate | IC₅₀ | 0.5 µM | Liver Arginase | [10] |
| nor-NOHA acetate | IC₅₀ | 3.994 µg/mL | Not Specified | [15] |
| nor-NOHA | IC₅₀ | 340 ± 12 µM | Not Specified | [16] |
Experimental Protocols
This section provides a step-by-step methodology for determining arginase activity and its inhibition by Nor-NOHA.
Experimental Workflow Diagram
Caption: General workflow for the arginase inhibition assay.
Reagent Preparation
-
Arginase Activation Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Activation: Before the assay, dilute the arginase stock in Tris-HCl buffer and add MnCl₂ to a final concentration of 10 mM. Incubate at 37°C for 10 minutes to activate the enzyme.
-
Substrate Solution: Prepare a 0.5 M L-arginine solution in water, pH 9.7.
-
Nor-NOHA Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C in aliquots.[5] Further dilutions should be made in the assay buffer.
-
Urea Standard Curve: Prepare a series of urea standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) by diluting a stock solution with the assay buffer.
Arginase Inhibition Assay Protocol
-
Plate Setup:
-
Add 25 µL of assay buffer to blank wells.
-
Add 25 µL of each urea standard to their respective wells in duplicate.
-
Add 25 µL of activated arginase enzyme solution to all experimental wells.
-
-
Inhibitor Addition:
-
Add 25 µL of assay buffer (for 100% activity control) or 25 µL of Nor-NOHA solution at various final concentrations (e.g., 0.1 µM to 1 mM) to the experimental wells.
-
Gently tap the plate to mix and pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the 0.5 M L-arginine substrate solution to all wells except the blanks. The final volume should be 75 µL.
-
Mix and incubate the plate at 37°C for 20-60 minutes. The optimal time may need to be determined empirically to ensure the reaction is within the linear range.
-
-
Urea Detection:
-
Stop the reaction by adding 125 µL of Reagent A (Acid Mixture) to all wells.
-
Add 25 µL of Reagent B (Color Reagent) to all wells.
-
Cover the plate and incubate at 100°C for 30-45 minutes.
-
Cool the plate to room temperature in the dark for 10 minutes.
-
-
Measurement:
-
Read the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis
-
Standard Curve: Subtract the absorbance of the 0 mM urea standard from all other standard readings. Plot the corrected absorbance vs. urea concentration (mM) and perform a linear regression to obtain the equation of the line.
-
Urea Calculation: Use the standard curve equation to calculate the concentration of urea produced in each experimental well.
-
Arginase Activity: Calculate the specific activity using the formula: Activity (U/mg) = (nmol of urea produced) / (incubation time in min × mg of enzyme)
-
Inhibition Calculation:
-
Calculate the percentage of inhibition for each Nor-NOHA concentration: % Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] × 100
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the Nor-NOHA concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[17]
Troubleshooting
-
High Background: May be caused by endogenous urea in the sample. Prepare a parallel sample without adding the substrate to measure and subtract this background.[13] Using a 10 kD spin column can also help remove urea from samples.[14]
-
Low Signal: Increase incubation time or enzyme concentration. Ensure the enzyme was properly activated with MnCl₂.
-
Poor Standard Curve Linearity: Ensure accurate dilutions and proper mixing. Check for reagent degradation.
This application note provides a comprehensive framework for assessing arginase activity and its inhibition by Nor-NOHA. The protocol can be adapted for various sample types and is suitable for high-throughput screening applications in drug discovery and biomedical research.
References
- 1. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]
- 2. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 8. Determination of mammalian arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.com [abcam.com]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. researchgate.net [researchgate.net]
- 17. bioassaysys.com [bioassaysys.com]
Measuring Nitric Oxide Production after Nor-NOHA Dihydrochloride Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nω-hydroxy-nor-L-arginine (Nor-NOHA) dihydrochloride (B599025) is a potent and selective inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea (B33335). In many biological systems, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, Nor-NOHA effectively increases the intracellular pool of L-arginine available to NOS, leading to a subsequent increase in the production of nitric oxide (NO) and its co-product, L-citrulline.[1] This makes Nor-NOHA a valuable research tool for investigating the physiological and pathological roles of the L-arginine-NO pathway in various fields, including immunology, cardiovascular research, and oncology.
These application notes provide a comprehensive guide to measuring the increase in NO production following treatment with Nor-NOHA. Included are detailed protocols for cell culture, treatment, and the quantification of nitrite (B80452), a stable and quantifiable end-product of NO metabolism, using the Griess assay. Additionally, this document addresses a critical experimental consideration: the potential for Nor-NOHA to spontaneously generate NO-like molecules in cell culture media, and provides recommendations for appropriate controls.
Mechanism of Action
The primary mechanism by which Nor-NOHA enhances NO production is through the competitive inhibition of arginase. This inhibition redirects L-arginine metabolism from the urea cycle towards the nitric oxide synthase pathway.
Data Presentation
The following table summarizes quantitative data on the effects of Nor-NOHA Dihydrochloride from various studies. This data highlights its potency as an arginase inhibitor and its efficacy in increasing NO production.
| Cell Type | Species | Parameter Measured | Nor-NOHA Concentration | Result | Reference |
| Unstimulated Macrophages | Murine | Arginase Inhibition (IC50) | 12 ± 5 µM | Potent inhibition of L-arginine hydrolysis to L-ornithine. | [1] |
| IFN-γ + LPS-stimulated Macrophages | Murine | Arginase Inhibition (IC50) | 10 ± 3 µM | Strong inhibition of arginase activity in stimulated macrophages. | [1] |
| IFN-γ + LPS-stimulated Macrophages | Murine | Nitrite Accumulation | Not specified | Increased nitrite accumulation for incubation times higher than 12 hours. | [1] |
| IFN-γ + LPS-stimulated Macrophages | Murine | L-Citrulline Accumulation | Not specified | Increased L-citrulline accumulation for incubation times higher than 12 hours. | [1] |
| Macrophages from infected mice | Murine | NO₂⁻ Concentration | 500 µM | Significantly increased NO₂⁻ production in the presence of L-arginine. | [2] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cultured cells with Nor-NOHA to stimulate NO production. The specific cell type and seeding density should be optimized for your experimental system.
Materials:
-
Mammalian cell line of interest (e.g., RAW 264.7 murine macrophages, endothelial cells)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in tissue culture plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Preparation of Nor-NOHA Stock Solution:
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium. A common stock concentration is 10 mM.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, remove the old medium from the cells and wash once with sterile PBS.
-
Add fresh, pre-warmed complete cell culture medium to each well.
-
Add the desired final concentration of Nor-NOHA to the treatment wells. It is recommended to perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 500 µM) to determine the optimal concentration for your cell type.
-
Include the following control groups:
-
Vehicle Control: Cells treated with the same volume of vehicle (PBS or medium) used to deliver Nor-NOHA.
-
Cell-Free Nor-NOHA Control: Wells containing only cell culture medium and Nor-NOHA at the same concentrations as the treatment groups. This is crucial to control for the spontaneous release of NO-like molecules from Nor-NOHA.[3]
-
(Optional) Positive Control: Cells treated with a known inducer of NO production (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages).
-
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the desired period. The incubation time should be optimized, with studies showing increased nitrite accumulation after 12 hours.[1]
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well for the analysis of nitrite concentration.
-
Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
The clarified supernatant can be used immediately for the Griess assay or stored at -80°C for later analysis.
-
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying the concentration of nitrite (NO₂⁻), one of its stable breakdown products, in the cell culture supernatant.
Materials:
-
Griess Reagent System (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium Nitrite (NaNO₂) standard solution (e.g., 1 M)
-
Deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm
Procedure:
-
Preparation of Nitrite Standards:
-
Prepare a series of sodium nitrite standards in the same cell culture medium used for the experiment. A typical standard curve ranges from 1 µM to 100 µM.
-
To prepare a 100 µM standard, dilute the 1 M stock solution 1:10,000 in culture medium.
-
Perform serial dilutions to generate the remaining standards (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, and a 0 µM blank).
-
-
Griess Assay:
-
Add 50 µL of each standard and experimental sample (clarified supernatant) in duplicate or triplicate to the wells of a 96-well plate.
-
Prepare the Griess reagent according to the manufacturer's instructions. This usually involves mixing equal volumes of the sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions immediately before use.
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the standards and samples.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the 0 µM nitrite standard (blank) from all other standard and sample absorbance values.
-
Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in each experimental sample.
-
Crucially, subtract the nitrite concentration measured in the corresponding cell-free Nor-NOHA control wells from the values obtained for the cell-containing treatment wells to correct for any spontaneous NO release from the compound.
-
Important Considerations and Troubleshooting
-
Spontaneous NO Release from Nor-NOHA: As highlighted, Nor-NOHA has been reported to spontaneously release NO-like molecules in cell culture media.[3] Therefore, the inclusion of a cell-free control containing Nor-NOHA at all tested concentrations is absolutely essential for accurate quantification of cell-derived NO.
-
Phenol (B47542) Red: Some formulations of cell culture media contain phenol red, which can interfere with the colorimetric readings of the Griess assay. It is advisable to use phenol red-free medium for the experiment or to ensure that the standards are prepared in the same phenol red-containing medium as the samples to account for any background absorbance.
-
Nitrate (B79036) Conversion: The Griess assay only detects nitrite. NO can also be oxidized to nitrate (NO₃⁻). For a more complete measurement of total NO production, nitrate in the samples can be converted to nitrite using nitrate reductase prior to the Griess assay. Kits for this purpose are commercially available.
-
Cell Viability: It is important to assess cell viability after treatment with Nor-NOHA, especially at higher concentrations, to ensure that the observed effects on NO production are not due to cytotoxicity. A standard viability assay, such as the MTT or trypan blue exclusion assay, can be performed in parallel.
By following these detailed protocols and considering the key experimental factors, researchers can reliably measure the effects of this compound on nitric oxide production and gain valuable insights into the role of the L-arginine-NO pathway in their specific model system.
References
- 1. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nor-NOHA Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-NOHA Dihydrochloride (Nω-Hydroxy-nor-L-arginine Dihydrochloride) is a potent and selective inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1][2] By competitively inhibiting arginase, Nor-NOHA can modulate the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to increased production of nitric oxide (NO). This mechanism makes Nor-NOHA a valuable tool in various research areas, including cardiovascular diseases, immunology, and cancer biology, where the regulation of L-arginine metabolism plays a crucial role.[1][3][4] These application notes provide a detailed protocol for the preparation of this compound stock solutions for in vitro experimental use.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄Cl₂N₄O₃ | [5] |
| Molecular Weight | 249.09 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Purity | >98% (typical) | [5] |
| Storage (Powder) | -20°C for long-term (months to years) | [5] |
| 0-4°C for short-term (days to weeks) | [5] |
Solubility and Stability
Proper dissolution and storage are critical for maintaining the activity of this compound. The following table summarizes its solubility in common laboratory solvents and the stability of the resulting stock solutions.
| Solvent | Solubility | Stability of Stock Solution | Reference |
| DMSO | ≥ 100 mg/mL (401.45 mM) | -80°C for up to 6 months; -20°C for up to 1 month. | [6] |
| PBS (pH 7.2) | Approximately 10 mg/mL | Not recommended for storage beyond one day. | [7] |
Note: The use of fresh, high-quality DMSO is recommended as moisture can reduce the solubility of the compound.[8] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[9][10]
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Step-by-Step Procedure
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.91 mg of the compound.
-
Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator water bath for a few minutes to aid dissolution. The solution should be clear and free of particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[6] Ensure the tubes are tightly sealed to prevent moisture absorption and contamination.
Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). After dilution in aqueous media, it is recommended to sterile filter the working solution using a 0.22 µm syringe filter before adding it to the cell culture.[9]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps for the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
This compound exerts its effect by inhibiting arginase, thereby influencing the metabolic fate of L-arginine. The diagram below depicts the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, and the impact of Nor-NOHA.
Caption: Nor-NOHA inhibits arginase, increasing L-arginine for NO synthesis.
References
- 1. benthamopenarchives.com [benthamopenarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. Arginine metabolism in experimental glomerulonephritis: interaction between nitric oxide synthase and arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Nor-NOHA Dihydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of Nor-NOHA Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most applications, DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the maximum solubility of this compound in DMSO and water?
A2: The solubility of this compound can vary. In DMSO, a solubility of up to 100 mg/mL (401.45 mM) has been reported, though this often requires sonication to achieve full dissolution.[1] For the related compound Nor-NOHA monoacetate, an aqueous solubility of 50 mg/mL (211.66 mM) has been noted, also requiring sonication.[2]
Q3: Are there any special considerations when using DMSO as a solvent?
A3: Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of this compound.[1][2] It is crucial to use freshly opened, anhydrous DMSO for the best results.[1][2]
Q4: How should I store stock solutions of this compound?
A4: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 401.45 | Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[1][2] |
| Water (for monoacetate form) | 50 | 211.66 | Requires sonication.[2] |
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Use Sonication: Apply ultrasonic treatment to aid dissolution.[1][2]
-
Gentle Warming: Gently warm the solution. In some cases, heating to 60°C can aid dissolution in aqueous buffers like PBS.[2]
-
Use Fresh DMSO: Ensure you are using a new, unopened bottle of anhydrous DMSO, as its hygroscopic nature can affect solubility.[1][2]
-
Issue 2: Precipitation or phase separation occurs after dissolution.
-
Cause: The solution may be supersaturated or may have cooled too quickly.
-
Solution:
-
Re-dissolve with Heat and/or Sonication: Gently warm and/or sonicate the solution until the precipitate dissolves again.[2]
-
Prepare Fresh: If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube briefly to mix the powder and solvent.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Once dissolved, aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Signaling Pathway and Experimental Workflow
Nor-NOHA is a competitive inhibitor of the arginase enzyme. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, Nor-NOHA increases the availability of L-arginine for NOS, leading to increased production of nitric oxide (NO) and citrulline.
Caption: Mechanism of this compound as an arginase inhibitor.
Caption: Experimental workflow for dissolving this compound.
References
Addressing Nor-NOHA Dihydrochloride off-target effects in cell culture
Welcome to the technical support center for Nor-NOHA Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive and reversible inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2] There are two isoforms of arginase, Arginase I (cytosolic) and Arginase II (mitochondrial), and Nor-NOHA inhibits both.[3] By blocking arginase activity, Nor-NOHA is intended to increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to increased nitric oxide (NO) production.[4] This mechanism is relevant in studies of endothelial dysfunction, immunosuppression, and metabolism.[1][5]
Q2: I am observing significant apoptosis in my cancer cell line, especially under hypoxic conditions. Is this solely due to arginase inhibition?
While arginase inhibition can impact cell viability, studies have shown that the apoptotic effects of Nor-NOHA in some cancer cell lines, particularly under hypoxic conditions, can be independent of its action on arginase.[6] Research on leukemic cells has demonstrated that even with the genetic knockout of Arginase 2 (ARG2) using CRISPR/Cas9, the cells remained sensitive to Nor-NOHA-induced apoptosis.[6] This strongly suggests the presence of one or more off-target effects responsible for this cytotoxic activity.[6]
Key Points:
-
Nor-NOHA induces apoptosis in ARG2-expressing leukemic cells under hypoxic conditions.[1][6]
-
CRISPR/Cas9-mediated knockout of ARG2 does not rescue cells from Nor-NOHA-induced apoptosis, indicating an off-target mechanism.[6]
-
Researchers should be cautious in attributing all observed cytotoxic or apoptotic effects of Nor-NOHA solely to arginase inhibition.[6]
Q3: My nitric oxide (NO) measurements are unexpectedly high after treating cells with Nor-NOHA, even in control wells without cells. What could be the cause?
A significant off-target effect of Nor-NOHA is its ability to spontaneously release a nitric oxide-like molecule in cell culture media.[7] This reaction is known to occur in the presence of riboflavin, a common component of cell culture media.[7] This artifact can lead to a misinterpretation of results, especially in studies investigating the interplay between arginase and nitric oxide synthase (NOS).[7]
Troubleshooting Steps:
-
Blank Measurement: Measure NO levels in cell-free culture medium containing Nor-NOHA to quantify the extent of spontaneous NO release.
-
Riboflavin-Free Medium: If possible, use a custom or commercially available riboflavin-free medium for your experiments.
-
NO Scavengers: Include appropriate NO scavengers, such as carboxy-PTIO (cPTIO), as a control to confirm that the observed effects are indeed mediated by NO or a similar reactive species.[4]
Q4: What are the recommended working concentrations for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type, experimental conditions (e.g., normoxia vs. hypoxia), and the specific research question. However, based on published studies, a general concentration range can be recommended.
Concentration Guidelines
| Application | Concentration Range | Reference(s) |
| Arginase Inhibition in Cell Culture | 100 µM - 1 mM | [6][8] |
| Induction of Apoptosis (Hypoxia) | 500 µM - 1 mM | [6] |
| In vivo studies (mice) | 10 µg/50 µl (local injection) | [9] |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Issue: High variability or unexpected results in cell viability assays.
High variability or unexpected cytotoxicity can often be attributed to the off-target effects of Nor-NOHA.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected results with Nor-NOHA.
Quantitative Data Summary
Inhibitory Activity of Nor-NOHA
The inhibitory potency of Nor-NOHA varies between the two arginase isoforms.
| Parameter | Arginase I | Arginase II | Reference(s) |
| Ki | 500 nM | 50 nM | [3] |
| IC50 | 11.22 µM (non-specific) | 11.06 µM (non-specific) | [3] |
| IC50 (murine macrophage) | 10 ± 3 µM (stimulated) | - | [10] |
| IC50 (human) | - | ~2 µM (10-fold selective) | [2] |
Experimental Protocols
Protocol 1: Arginase Activity Assay in Cell Lysates
This protocol provides a method to measure arginase activity in cells treated with Nor-NOHA.
Materials:
-
Lysis Buffer (e.g., 0.1% Triton X-100 in PBS with protease inhibitors)
-
Activation Buffer (50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
L-Arginine Solution (0.5 M, pH 9.7)
-
Urea Assay Kit (colorimetric)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with Nor-NOHA or vehicle control for the desired time.
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in Lysis Buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Enzyme Activation:
-
In a microcentrifuge tube, mix 50 µL of cell lysate with 50 µL of Activation Buffer.
-
Heat the mixture at 56°C for 10 minutes to activate the arginase.
-
-
Arginine Hydrolysis:
-
Add 50 µL of the L-Arginine Solution to the activated lysate.
-
Incubate at 37°C for 1-2 hours.
-
-
Urea Quantification:
-
Stop the reaction according to the instructions of your urea assay kit.
-
Measure the urea concentration using a plate reader. The amount of urea produced is proportional to the arginase activity.
-
Protocol 2: Control Experiment for ARG2-Independent Effects
To verify if the observed effects of Nor-NOHA are independent of Arginase 2, a genetic knockout or knockdown approach is recommended.
Signaling Pathway: Intended vs. Off-Target Effects
Caption: Intended vs. Off-Target pathways of this compound.
Procedure:
-
Generate Knockout/Knockdown Cells:
-
Use CRISPR/Cas9 or shRNA to create a stable cell line with reduced or eliminated expression of ARG2.
-
Verify the knockout/knockdown efficiency by Western blot and by performing an arginase activity assay (as described in Protocol 1).
-
-
Comparative Treatment:
-
Culture the wild-type and ARG2-knockout/knockdown cells under identical conditions.
-
Treat both cell lines with a dose range of this compound.
-
-
Phenotypic Analysis:
-
Perform the relevant assays (e.g., apoptosis assay, cell viability assay) on both cell lines.
-
Interpretation: If the Nor-NOHA-induced phenotype persists in the ARG2-knockout/knockdown cells, it is strong evidence for an off-target effect.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nor NOHA monoacetate | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 4. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Nor-NOHA Dihydrochloride stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Nor-NOHA Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to store it in a tightly sealed container, away from moisture.[2][3]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solvent depends on the storage temperature. For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[3] When dissolved in a solvent such as DMSO, the solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[2][3][4] Always ensure the container is sealed to protect it from moisture.[2][3]
Q3: Is this compound sensitive to light or moisture?
A3: Yes, this compound is sensitive to moisture.[2][3] It is described as hygroscopic, meaning it can absorb moisture from the air, which can impact its stability and solubility.[2] Therefore, it is critical to keep it in a tightly sealed container. Some sources also indicate that it is light-sensitive.[5]
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in the appearance of the solid from a colorless to light yellow oil or solid powder to a darker color.[1][2] For solutions, precipitation or color change may indicate degradation or solubility issues. Any unexpected results in your experiments, such as a loss of inhibitory activity, could also be an indicator of degradation.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in DMSO and water.[2][3] When using DMSO, it is recommended to use a fresh, anhydrous grade, as absorbed moisture in the DMSO can significantly impact the solubility of the product.[2] For aqueous solutions, it may be necessary to use an ultrasonic bath to aid dissolution.[3] If using water as the solvent for stock solutions intended for cell culture, it is advised to filter and sterilize the solution through a 0.22 μm filter before use.[3][6]
Q6: Are there any known incompatibilities for this compound?
A6: Yes, this compound should not be mixed with strong acids or alkalis, or strong oxidizing and reducing agents.[4] It is also important to be aware that in cell culture media, Nor-NOHA can react with riboflavin (B1680620) and release a nitric oxide (NO)-like molecule, which could interfere with assays measuring NO production.[7]
Data Presentation: Storage Conditions Summary
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed container, away from moisture.[2][3] |
| 4°C | Up to 2 years[1] | Store in a tightly sealed container, away from moisture.[2][3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[2][3][4] | Aliquot to avoid freeze-thaw cycles; keep sealed from moisture.[3] |
| -20°C | Up to 1 month[2][3][4] | Aliquot to avoid freeze-thaw cycles; keep sealed from moisture.[3] |
Troubleshooting Guide
If you are encountering issues with your experiments that you suspect are related to the stability of this compound, follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting potential stability issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use newly opened, anhydrous DMSO for the best solubility.[2]
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).
-
If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3][4]
Protocol 2: General Handling Precautions
-
Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.[4][5]
-
Ventilation: Handle the compound in a well-ventilated area.[4]
-
Avoid Inhalation and Contact: Avoid inhaling the powder or allowing it to come into contact with your skin or eyes.[4] In case of contact, rinse the affected area thoroughly with water.[8]
-
Hygroscopic Nature: Minimize the exposure of the solid compound and its solutions to air to prevent moisture absorption.[2] Always keep containers tightly sealed when not in use.
Protocol 3: Arginase Activity Assay (for functional validation)
This is a generalized protocol to assess the inhibitory activity of this compound.
-
Prepare Cell Lysate: Lyse cells known to express arginase (e.g., macrophages) in a lysis buffer containing protease inhibitors.[1]
-
Activate Arginase: Mix the cell supernatant with an activation buffer containing MnCl2 and heat at 56°C for 10 minutes.[1]
-
Inhibition Step: Add your this compound solution at various concentrations to the activated lysate and incubate.
-
Arginine Hydrolysis: Initiate the enzymatic reaction by adding L-arginine as the substrate and incubate.[1]
-
Stop Reaction and Urea (B33335) Detection: Stop the reaction with an acidic solution. Add α-isonitrosopropiophenone and heat to react with the urea produced from arginine hydrolysis.[1]
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength to quantify the amount of urea produced. A decrease in urea production in the presence of this compound indicates its inhibitory activity.
References
- 1. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Troubleshooting arginase activity assays with Nor-NOHA Dihydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers using arginase activity assays, with a specific focus on the inhibitor Nor-NOHA Dihydrochloride.
Frequently Asked Questions (FAQs)
General Assay Principles
Q1: How does a typical colorimetric arginase activity assay work?
A1: Most colorimetric arginase activity assays are based on the quantification of urea (B33335), one of the products of the arginase reaction. The general principle involves two main steps:
-
Arginase Reaction: The arginase enzyme in the sample catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea.[1][2] This reaction is typically carried out at 37°C and a pH of 9.5.[2]
-
Urea Detection: The amount of urea produced is then measured. A common method involves a reaction with a specific chromogen that forms a colored complex with urea.[3] The intensity of this color, which is directly proportional to the arginase activity, is measured using a spectrophotometer at a specific wavelength (e.g., 430 nm or 570 nm depending on the kit).[3][4]
Q2: What are the key components of an arginase activity assay kit?
A2: While components vary between manufacturers, most kits include:
-
Arginase Assay Buffer: To maintain the optimal pH for the enzyme reaction.[4]
-
L-Arginine Substrate: The molecule that arginase acts upon.[4]
-
Reagents for Urea Detection: These are used to generate a colored product from the urea produced.[3]
-
Urea or H₂O₂ Standard: For creating a standard curve to quantify the amount of urea produced in the samples.[3][4]
-
Positive Control: A known amount of arginase to validate the assay procedure.[4]
-
Manganese (Mn²⁺) Solution: Arginase is a manganese-containing metalloenzyme, and Mn²⁺ is a required cofactor for its activity.[1][5]
Q3: My sample (e.g., serum, plasma, or tissue lysate) has high endogenous urea. How does this affect the assay and how can I correct for it?
A3: High levels of pre-existing urea in your sample will interfere with the assay by giving a high background signal, as the detection method measures total urea.[3][4] To address this, you can:
-
Use a Sample Blank Control: For each sample, prepare a parallel reaction well where the L-arginine substrate is added after the reaction stop solution. This measures the endogenous urea, and the value can be subtracted from the test sample reading.[3]
-
Remove Urea Before the Assay: For samples with very high urea content, it's recommended to remove the urea beforehand. This can be done using a 10 kDa molecular weight cut-off (MWCO) spin column.[3][4][6][7] The sample is loaded into the column, centrifuged, and the retentate (containing the larger arginase enzyme) is washed and reconstituted to the original volume.[4][6][7]
This compound Specifics
Q4: What is Nor-NOHA and how does it inhibit arginase?
A4: Nω-hydroxy-nor-L-arginine (Nor-NOHA) is a selective and reversible inhibitor of both arginase I (ARG1) and arginase II (ARG2).[8][9][10] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate, L-arginine, from binding.[11]
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically soluble in DMSO (up to 100 mg/mL) and water.[8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[8][9] Always refer to the manufacturer's datasheet for specific instructions. It's noted that hygroscopic (moisture-absorbing) DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[8][11]
Q6: What is a typical working concentration for Nor-NOHA in an arginase inhibition assay?
A6: The effective concentration of Nor-NOHA depends on the specific arginase isoform, the cell type, and the experimental conditions. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can provide a starting point for determining the appropriate concentration range for your experiment.
Quantitative Data Summary
The inhibitory potency of Nor-NOHA can vary based on the experimental system. Below is a summary of reported IC50 values.
| Inhibitor | Target | System | IC50 Value | Reference |
| Nor-NOHA | Arginase | Unstimulated Murine Macrophages | 12 ± 5 µM | [12] |
| Nor-NOHA | Arginase | IFN-gamma + LPS-stimulated Macrophages | 10 ± 3 µM | [12] |
| Nor-NOHA | Arginase | General (unspecified) | 340 ± 12 µM | [13] |
| Nor-NOHA | Liver Arginase | Aorta | ~0.5 µM | [11] |
Troubleshooting Guide
Q7: I am seeing very low or no arginase activity in my samples. What could be the issue?
A7: Low or no signal can be caused by several factors:
-
Inactive Enzyme: Ensure that samples have been stored properly and have not undergone multiple freeze-thaw cycles. Arginase requires Mn²⁺ for activity; make sure the enzyme is properly activated by incubating with a manganese solution as per the protocol.[14]
-
Incorrect Buffer pH: Arginase has an optimal pH of around 9.5.[2] Ensure your assay buffer is at the correct pH and was pre-warmed to 37°C if required by the protocol.[2][3]
-
Insufficient Sample: The amount of arginase in your sample may be below the detection limit of the assay. Try increasing the amount of sample lysate per well or concentrating your sample.[3] It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve.[2][4]
-
Reagent Issues: Check the expiration dates of your kit components and ensure they were stored correctly. Reconstituted reagents may have a limited shelf-life.[3]
Q8: My background readings (sample blank or no-enzyme control) are very high. Why is this happening?
A8: High background is a common issue, often due to:
-
Endogenous Urea: As mentioned in Q3, high levels of urea in the sample are a primary cause.[3][4] Ensure you are running the proper sample blank controls for subtraction.[3]
-
Sample Turbidity: For some samples, the addition of the final urea reagent may cause precipitation or turbidity, which can interfere with absorbance readings.[2][3] If this occurs, centrifuge the plate or transfer the reaction mixture to a microfuge tube, spin it down, and transfer the clear supernatant to a new plate for reading.[2]
-
Contamination: Contamination of reagents or labware with urea or ammonia (B1221849) can lead to high background. Use fresh, clean materials for your assay.
Q9: The results from my Nor-NOHA inhibition experiment are inconsistent. What should I check?
A9: Inconsistent inhibition results can stem from:
-
Inhibitor Solubility/Stability: Ensure your Nor-NOHA stock solution is fully dissolved and has been stored correctly to prevent degradation.[8] When diluting into aqueous assay buffers, watch for any signs of precipitation.
-
Pre-incubation Time: For competitive inhibitors like Nor-NOHA, a pre-incubation step with the enzyme before adding the substrate can ensure that the inhibitor has had sufficient time to bind to the enzyme. Check literature or optimize this time for your specific conditions.
-
Pipetting Errors: Inconsistent volumes of inhibitor, enzyme, or substrate will lead to variable results. Use calibrated pipettes and be meticulous during assay setup.
-
Assay Linearity: Ensure your uninhibited (positive control) reaction is within the linear range of the assay.[15] If the reaction proceeds too quickly and saturates, it can be difficult to accurately measure the effect of an inhibitor. You may need to reduce the enzyme concentration or the reaction time.[3]
Experimental Protocols & Visualizations
General Protocol: Colorimetric Arginase Activity Assay
This protocol is a generalized workflow based on common commercially available kits that measure urea production. Always refer to your specific kit's manual for precise volumes and incubation times.
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Urea or H₂O₂ Standard in Arginase Assay Buffer according to the kit instructions. This will be used to determine the concentration of urea in your samples.
-
-
Assay Reaction Setup (96-well plate):
-
Sample Wells: Add your sample lysate (e.g., 1-40 µL) to the wells.
-
Sample Blank Wells: Add the same amount of sample lysate to separate wells.
-
Inhibitor Wells (if applicable): Add this compound to the desired final concentration and pre-incubate with the sample lysate if required.
-
Adjust the volume in all wells to a consistent amount (e.g., 50 µL) with Arginase Assay Buffer.
-
-
Enzyme Activation & Reaction:
-
Add a manganese solution to activate the arginase and incubate as directed (e.g., 10 min at 56°C).[14][16]
-
Prepare a Substrate Mix containing L-arginine.
-
Add the Substrate Mix to all wells except the Sample Blank wells.
-
Incubate the plate at 37°C for the specified time (e.g., 30 minutes to 2 hours).[3]
-
-
Urea Detection:
-
Measurement & Calculation:
-
Measure the absorbance of the plate at the specified wavelength (e.g., 430 nm).
-
Subtract the reading from the zero standard (blank) from all standard readings. Plot the standard curve.
-
Subtract the Sample Blank reading from the corresponding Sample reading to correct for endogenous urea.
-
Use the corrected sample absorbance to determine the amount of urea produced from the standard curve. Calculate arginase activity based on the reaction time and amount of protein in the sample.
-
Diagrams
Caption: Simplified Arginase Signaling Pathway.
Caption: Experimental Workflow for Arginase Assay.
Caption: Troubleshooting Logic for Arginase Assays.
References
- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
Potential for Nor-NOHA Dihydrochloride to spontaneously release nitric oxide
Welcome to the Technical Support Center for Nor-NOHA Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues related to the use of this compound in experiments, with a specific focus on its potential to spontaneously release nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Nor-NOHA (Nω-Hydroxy-nor-L-arginine) Dihydrochloride is a synthetic amino acid derivative that primarily functions as a potent and reversible inhibitor of all arginase isoforms. Arginase is an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, Nor-NOHA is intended to increase the bioavailability of L-arginine for NOS, thereby promoting the enzymatic production of nitric oxide.
Q2: Can this compound directly release nitric oxide?
Yes, under certain experimental conditions, Nor-NOHA has been shown to spontaneously release a biologically active molecule that is indistinguishable from nitric oxide.[1] This is a critical consideration for researchers, as this non-enzymatic release can be a confounding factor in experiments designed to study NOS-dependent NO production.
Q3: What conditions can induce the spontaneous release of nitric oxide from Nor-NOHA?
Current research indicates that the spontaneous release of an NO-like molecule from Nor-NOHA can be triggered by its interaction with components commonly found in cell culture media, such as riboflavin (B1680620).[1] Additionally, Nor-NOHA can react with hydrogen peroxide (H₂O₂) to produce this NO-like molecule.[1][2]
Q4: Is the spontaneous release of NO from Nor-NOHA significant enough to affect experimental results?
Yes. The amount of NO released spontaneously can be substantial enough to be detected by common NO measurement techniques and may lead to misinterpretation of experimental data. For instance, an observed increase in NO levels after the application of Nor-NOHA may be incorrectly attributed solely to the inhibition of arginase and subsequent enhancement of NOS activity, when in fact, a portion of the detected NO may be from this spontaneous, non-enzymatic source.
Q5: How can I differentiate between enzymatically produced NO and spontaneously released NO from Nor-NOHA?
Differentiating between these two sources of NO is crucial for accurate data interpretation. A key strategy is to perform control experiments in a cell-free system. By measuring NO release from Nor-NOHA in the presence of your experimental buffer or medium (containing potential reactants like riboflavin) but without cells, you can quantify the baseline level of spontaneous NO release. This value can then be subtracted from the measurements obtained in your cellular experiments. Additionally, using specific NOS inhibitors (like L-NAME) can help dissect the enzymatic contribution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high nitric oxide levels detected after Nor-NOHA treatment, even in the presence of a NOS inhibitor. | Spontaneous release of an NO-like molecule from Nor-NOHA due to reaction with components in the cell culture medium (e.g., riboflavin) or with hydrogen peroxide.[1][2] | 1. Perform a cell-free control: Incubate Nor-NOHA in your cell culture medium or buffer under the same experimental conditions (temperature, light exposure) but without cells. Measure the NO released to quantify the background level of spontaneous release. 2. Analyze medium components: If possible, use a medium with a defined composition to identify potential reactants. Consider using a riboflavin-free medium for control experiments if feasible. 3. Consider the impact of oxidative stress: If your experimental system involves oxidative stress, be aware of the potential reaction between Nor-NOHA and hydrogen peroxide.[2] |
| Inconsistent or variable nitric oxide measurements with Nor-NOHA across experiments. | 1. Variability in light exposure: The reaction of Nor-NOHA with riboflavin can be influenced by light. 2. Inconsistent concentrations of reactants: Minor variations in the concentration of media components or endogenous hydrogen peroxide could affect the rate of spontaneous NO release. 3. Instability of Nor-NOHA solution: Improper storage of Nor-NOHA stock solutions can lead to degradation and inconsistent results. | 1. Standardize light conditions: Protect experimental setups from direct light or use a standardized light source to ensure consistency. 2. Use fresh media and reagents: Prepare fresh media for each experiment to minimize variability in component concentrations. 3. Proper stock solution handling: Prepare fresh stock solutions of Nor-NOHA regularly and store them as recommended by the manufacturer, typically at -20°C or -80°C and protected from light. |
| Difficulty in distinguishing the effect of arginase inhibition from the artifact of spontaneous NO release. | The measured NO is a composite of both enzymatic (NOS-derived) and non-enzymatic (spontaneous) release. | 1. Implement rigorous controls: In addition to the cell-free control, use a specific NOS inhibitor (e.g., L-NAME) to block the enzymatic pathway. The remaining NO detected can be attributed to spontaneous release. 2. Dose-response analysis: Conduct a dose-response study with Nor-NOHA. The spontaneous release may have a different concentration dependency than the effect on arginase inhibition. |
Quantitative Data Summary
While precise kinetic data for the spontaneous release of NO from Nor-NOHA under various conditions are not extensively published, the following table summarizes the key findings from available literature. Researchers should determine the specific kinetics for their experimental system.
| Condition | Observation | Implication for Researchers | Reference |
| Nor-NOHA in cell culture medium (containing riboflavin) | Spontaneous release of a biologically active NO-like molecule. | Potential for false-positive results in NO detection assays. The magnitude should be determined empirically for each experimental setup. | [1] |
| Nor-NOHA with Hydrogen Peroxide (H₂O₂) | Reaction leads to the production of an NO-like molecule and a decrease in H₂O₂ levels. | In studies involving oxidative stress, Nor-NOHA may have a dual effect: arginase inhibition and direct reaction with H₂O₂, leading to NO release. | [1][2] |
Experimental Protocols
Protocol 1: Determining Baseline Spontaneous NO Release from Nor-NOHA
This protocol is designed to quantify the amount of NO released non-enzymatically from Nor-NOHA in a cell-free environment.
Materials:
-
This compound
-
Experimental buffer or cell culture medium (the same as used in your cellular experiments)
-
NO detection system (e.g., Griess reagent, NO-specific electrochemical sensor, or chemiluminescence analyzer)
-
96-well plate or appropriate reaction vessels
-
Incubator set to the experimental temperature
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
In a 96-well plate or other suitable reaction vessel, add the experimental buffer or cell culture medium.
-
Add Nor-NOHA to the wells to achieve the final concentrations used in your cellular experiments. Include a vehicle control (the solvent used for the Nor-NOHA stock solution).
-
Incubate the plate under the same conditions as your cellular experiments (e.g., 37°C, 5% CO₂), and for the same duration.
-
At various time points, collect aliquots of the medium/buffer.
-
Quantify the amount of nitrite (B80452) (a stable oxidation product of NO) using the Griess assay, or measure NO directly using an electrochemical sensor or chemiluminescence.
-
The amount of NO detected in these cell-free samples represents the baseline spontaneous release.
Protocol 2: Differentiating Enzymatic and Non-Enzymatic NO Production
This protocol outlines an experimental design to distinguish between NOS-dependent NO production and spontaneous NO release from Nor-NOHA in a cell-based assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Specific NOS inhibitor (e.g., L-NAME)
-
NO detection system
Experimental Groups:
-
Control: Cells in medium with vehicle.
-
Nor-NOHA: Cells in medium with Nor-NOHA at the desired concentration.
-
NOS Inhibitor: Cells in medium with a NOS inhibitor.
-
Nor-NOHA + NOS Inhibitor: Cells in medium with both Nor-NOHA and the NOS inhibitor.
-
Cell-Free Nor-NOHA: Medium with Nor-NOHA (no cells).
-
Cell-Free Control: Medium with vehicle (no cells).
Procedure:
-
Plate cells and allow them to adhere or stabilize as required.
-
Treat the cells according to the experimental groups outlined above.
-
Incubate for the desired experimental duration.
-
Collect supernatant for NO measurement using the chosen detection method.
-
Data Analysis:
-
Total NO production with Nor-NOHA = (Group 2) - (Group 1)
-
Spontaneous NO release = (Group 5) - (Group 6)
-
Enzymatic NO production (NOS-dependent) can be estimated by:
-
Method A: (Group 2) - (Group 4)
-
Method B: (Total NO production with Nor-NOHA) - (Spontaneous NO release)
-
-
Visualizations
Signaling Pathways and Experimental Logic
References
How to avoid precipitation of Nor-NOHA Dihydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation of Nor-NOHA Dihydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Nor-NOHA (Nω-Hydroxy-nor-L-arginine) Dihydrochloride is a selective and reversible inhibitor of the enzyme arginase.[1][2] Arginase is responsible for the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, Nor-NOHA increases the bioavailability of L-arginine, which can then be utilized by other enzymes, such as nitric oxide synthase (NOS), to produce nitric oxide (NO). This modulation of the L-arginine metabolic pathway is central to its biological effects.
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in one of these solvents.
Q3: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or -80°C to ensure stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Some sources suggest that aqueous solutions of the related acetate (B1210297) salt should not be stored for more than one day, highlighting the importance of fresh preparations for experiments.
Troubleshooting Guide: Preventing Precipitation in Media
Precipitation of this compound upon addition to cell culture media can be a frustrating issue. The following guide provides potential causes and solutions to help you maintain a clear working solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in the complex aqueous environment of the culture medium. | 1. Determine the Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium to find the highest concentration that remains in solution. 2. Lower the Working Concentration: If possible, reduce the final concentration of this compound in your experiment. |
| pH of the Media | The pH of the cell culture medium (typically ~7.4) can affect the charge state and solubility of this compound. With pKa values of approximately 2.08 (strongest acidic) and 10.56 (strongest basic), it will be protonated and carry a positive charge at physiological pH. While this generally aids aqueous solubility, high concentrations of other charged molecules in the media could lead to interactions and precipitation. | 1. Ensure Proper Media Buffering: Use a well-buffered cell culture medium to maintain a stable pH. 2. Small-Scale pH Adjustment Test: As a last resort, you could test adjusting the pH of a small aliquot of your media slightly, but be mindful of the potential impact on cell viability. |
| Rapid Dilution Shock | Adding a highly concentrated stock solution (especially in an organic solvent like DMSO) directly to a large volume of aqueous media can cause a rapid change in the solvent environment, leading to the compound "crashing out" of solution. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media. 2. Slow, Gradual Addition: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the compound to cold media can promote precipitation. | Pre-warm the Media: Always use cell culture media that has been pre-warmed to the experimental temperature (typically 37°C) before adding the compound. |
| Interaction with Media Components | Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. High concentrations of certain ions (e.g., phosphate, calcium) or proteins (if using serum) can potentially interact with this compound and reduce its solubility. | 1. Use Serum-Free Media for Initial Dissolution: If using a serum-containing medium, consider adding this compound to the basal medium first before adding the serum. 2. Filter the Final Working Solution: After dilution, filter the final working solution using a 0.22 µm sterile filter. This can remove any small, unseen precipitates. |
| High Final Solvent Concentration | A high final concentration of the stock solvent (e.g., DMSO) in the cell culture medium can be toxic to cells and may also influence the solubility of the compound. | Keep Solvent Concentration Low: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture. This may require preparing a more dilute stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or water to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Sterilization (for aqueous stock): If the stock solution is prepared in water, it can be sterilized by passing it through a 0.22 µm syringe filter. This is generally not necessary for DMSO stocks if sterile technique is used.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of your this compound stock solution in pre-warmed media. For example, if your stock is 50 mM and your final desired concentration is 100 µM, you could first dilute the stock 1:10 in media to get a 5 mM intermediate solution.
-
-
Final Dilution:
-
Gently vortex or swirl the pre-warmed media.
-
Slowly add the required volume of the stock solution (or intermediate dilution) to the media.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation.
-
If the solution is clear, it is ready to be added to your cells.
-
If precipitation is observed, refer to the troubleshooting guide above.
-
Visualizations
Caption: Arginase and NOS signaling pathways.
Caption: Experimental workflow for preparing Nor-NOHA solution.
References
Nor-NOHA Dihydrochloride interference with experimental assays
Welcome to the technical support center for Nor-NOHA Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and reversible competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2][3] By inhibiting arginase, Nor-NOHA increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[4][5] It has been shown to be a potent inhibitor of both arginase I and arginase II isoforms.[6]
Q2: What are the common research applications of this compound?
This compound is widely used in studies related to:
-
Endothelial dysfunction: By increasing NO production, it can help improve vascular function.[1][2]
-
Immunosuppression: It can modulate immune responses by altering L-arginine metabolism in immune cells.[1][7]
-
Cancer research: It has been shown to induce apoptosis in certain cancer cells, particularly under hypoxic conditions.[1][3][8]
-
Metabolism: It is used to investigate the role of arginase in various metabolic pathways.[1]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1][2] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic and moisture can significantly impact its solubility.[1][2] For in vivo studies, various formulations using solvents like saline, PEG300, Tween80, and corn oil can be prepared, but these should be made fresh for immediate use.[2][4]
Storage recommendations for stock solutions are as follows:
Always store solutions sealed and away from moisture.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high nitric oxide (NO) readings in my cell culture after applying Nor-NOHA.
Possible Cause: Nor-NOHA can spontaneously release a biologically active NO-like molecule in cell culture media.[9] This release is known to be facilitated by a reaction with riboflavin, a common component of cell culture media.[9] This phenomenon can lead to artificially inflated NO measurements, which may not be due to the inhibition of arginase and subsequent increase in NOS activity.[9]
Troubleshooting Steps:
-
Run a control: Incubate Nor-NOHA in your cell culture medium without cells and measure NO levels. This will help determine the extent of spontaneous NO release.
-
Use an alternative NO detection method: Some NO detection methods may be more susceptible to interference than others. Consider using a different method to confirm your results.
-
Consider the off-target effects: Be aware that the observed effects may not be solely due to arginase inhibition.[8][9]
Issue 2: My experimental results are inconsistent, or I suspect off-target effects.
Possible Cause: While Nor-NOHA is a potent arginase inhibitor, some studies suggest it may have off-target effects. For instance, its anti-leukemic activity under hypoxic conditions has been observed to be independent of its arginase 2 (ARG2) inhibitory function.[8]
Troubleshooting Steps:
-
Perform genetic validation: To confirm that the observed effects are due to arginase inhibition, consider using genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout the specific arginase isoform of interest and compare the results with those from Nor-NOHA treatment.[8]
-
Conduct rescue experiments: If arginase inhibition is hypothesized to cause a specific phenotype, try to rescue this phenotype by adding the downstream products of the arginase reaction, such as ornithine.[8]
-
Evaluate cellular respiration: Studies have shown that Nor-NOHA can have effects on cellular respiration that are distinct from those caused by the genetic knockout of arginase.[8] Measuring the oxygen consumption rate (OCR) can provide additional insights.
Issue 3: I am having difficulty dissolving this compound.
Possible Cause: this compound solubility can be challenging, particularly in aqueous solutions. The use of hygroscopic solvents that have absorbed moisture can significantly reduce solubility.[1][2]
Troubleshooting Steps:
-
Use fresh, high-quality solvents: Always use newly opened, anhydrous DMSO for preparing stock solutions.[1][2]
-
Utilize sonication: Ultrasonic treatment can aid in the dissolution of the compound in DMSO.[1]
-
For in vivo formulations: Follow established protocols for preparing suspensions or solutions using appropriate vehicles like PEG300, Tween80, or corn oil immediately before use.[2][4]
Quantitative Data Summary
Table 1: Inhibitory Potency of Nor-NOHA
| Target | Assay Type | IC50 | Ki | Organism | Reference |
| Liver Arginase | Cell-free | 0.5 µM | 0.5 µM | Rat | [2] |
| Aorta Arginase | Cell-free | < 1 µM | Rat | [2] | |
| Arginase in unstimulated macrophages | Cell-based | 12 ± 5 µM | Murine | [5] | |
| Arginase in stimulated macrophages | Cell-based | 10 ± 3 µM | Murine | [5] | |
| Arginase I | 500 nM | [6] | |||
| Arginase II | 50 nM | [6] |
Experimental Protocols
Arginase Activity Assay
This protocol is adapted from methods used to measure arginase activity in cell lysates.[4][8]
-
Cell Lysis:
-
Lyse an equal number of cells in a buffer containing 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors in PBS.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Enzyme Activation:
-
Mix 50 µL of the supernatant with 50 µL of freshly prepared activation buffer (10 mM MnCl₂, 50 mM Tris-HCl pH 7.5).
-
Heat for 10 minutes at 56°C to activate the enzyme.
-
-
Arginine Hydrolysis:
-
Add 50 µL of 0.5 M L-arginine (pH 9.7) to the activated lysate.
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
-
Urea Detection:
-
Stop the reaction by adding 800 µL of an acidic solution (H₂SO₄/H₃PO₄/H₂O in a 1:3:7 ratio).
-
Add 25 µL of 9% α-isonitrosopropiophenone (in ethanol) and heat at 100°C for 15 minutes.
-
Allow the mixture to develop color in the dark.
-
-
Measurement:
-
Transfer 250 µL to a 96-well plate and measure the absorbance at 550 nm. The amount of urea produced is proportional to the arginase activity.
-
Visualizations
Caption: Nor-NOHA inhibits arginase, shunting L-arginine to NOS.
Caption: Troubleshooting unexpected high nitric oxide measurements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 5. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 7. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term treatment with Nor-NOHA Dihydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nor-NOHA Dihydrochloride in long-term in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and reversible inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea.[1][2][3] By inhibiting arginase, Nor-NOHA increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[4] This mechanism is crucial in studies related to endothelial dysfunction, immunosuppression, and metabolism.[1][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term stability, the powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Once in solvent, stock solutions are best stored at -80°C for up to 6 months or at -20°C for 1 month.[2][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: What is the recommended route of administration for long-term in vivo studies?
A3: The choice of administration route depends on the experimental model and target tissue. Common routes for Nor-NOHA include intravenous (i.v.), intraperitoneal (i.p.), and peritumoral injections.[5] For systemic effects, i.p. administration has been shown to have high bioavailability (98%) in rats.[6]
Q4: What is the reported in vivo half-life of Nor-NOHA?
A4: Nor-NOHA is rapidly cleared from plasma. In rats, the terminal half-life after intravenous administration is approximately 30 minutes.[6] This short half-life should be considered when designing dosing schedules for long-term studies to maintain effective concentrations.
Q5: Are there any known off-target effects of Nor-NOHA?
A5: While widely used as a specific arginase inhibitor, some studies suggest caution. One study found that the anti-leukemic effects of Nor-NOHA in hypoxic conditions may be independent of arginase 2 (ARG2) inhibition, indicating potential off-target effects.[7] Another study reported that Nor-NOHA can spontaneously release a nitric oxide-like molecule in the presence of riboflavin (B1680620) or hydrogen peroxide, which could be a confounding factor in some experimental systems.[8]
Troubleshooting Guides
Problem 1: Inconsistent or lack of expected biological effect in a long-term study.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working solutions from a frozen stock solution regularly. For a multi-week study, consider preparing new stock solutions every 1-2 weeks. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Suboptimal Dosing Schedule | Due to its short half-life (~30 minutes), a single daily dose may not be sufficient to maintain inhibitory concentrations.[6] Consider more frequent administration (e.g., twice daily) or the use of osmotic pumps for continuous delivery. |
| Pharmacokinetic Changes | In a multiple-dose study in rats, the maximum plasma concentration was 31% higher after the fifth daily intraperitoneal injection compared to the first.[1] Be aware of potential compound accumulation and consider adjusting the dose if adverse effects are observed over time. |
| Incorrect Formulation | Ensure the compound is fully dissolved or properly suspended in the chosen vehicle. For aqueous solutions, sterile filtration through a 0.22 µm filter is recommended. |
Problem 2: Unexpected or adverse effects observed in treated animals.
| Potential Cause | Troubleshooting Step |
| Toxicity | While one study reported no toxicity at 100 mg/kg in rats, long-term effects at high doses are not well-documented. If adverse effects (e.g., weight loss, behavioral changes) are observed, consider reducing the dose or performing a dose-response study to determine the maximum tolerated dose in your specific model. |
| Vehicle-Related Effects | Ensure the vehicle used for administration is well-tolerated by the animals. Conduct a vehicle-only control group to rule out any effects of the formulation itself. |
| Off-Target Effects | As Nor-NOHA may have off-target effects, carefully consider the biological system being studied.[7] The spontaneous release of an NO-like molecule could also contribute to unexpected phenotypes.[8] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (401.45 mM) | May require sonication. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility.[2] |
Table 2: Pharmacokinetic Parameters of Nor-NOHA in Brown Norway Rats
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) |
| Dose (mg/kg) | 10, 30, 90 | 10, 30, 90 |
| Terminal Half-life | 30 min | Not reported |
| Absolute Bioavailability | 100% | 98% |
| Clearance | 33 mL/min/kg | Not applicable |
| Data from a study in anesthetized Brown Norway rats.[6] |
Table 3: In Vivo Dosing Regimens from Preclinical Studies
| Animal Model | Dose | Route | Frequency | Study Duration | Reference |
| BALB/c Mice (Tumor Model) | 20 mg/kg | Peritumoral | Every 2 days | 30 days | [5] |
| Wistar Rats (Pharmacokinetics) | 30 mg/kg | i.p. | Once daily | 5 days | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol provides an example of preparing a working solution for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution; sonication may be required.
-
-
Prepare Working Solution (Example for a final concentration in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O):
-
For a 1 mL final volume, start with 50 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of ddH₂O or saline to reach the final volume of 1 mL. Mix thoroughly.
-
The final solution should be clear. It is recommended to use the mixed solution immediately for optimal results.
-
Note: The provided formulation is an example. The optimal formulation may vary depending on the required dose and experimental model. It is always recommended to perform a small-scale solubility test first.
Visualizations
Signaling Pathway of Arginase Inhibition by Nor-NOHA
Caption: Mechanism of Nor-NOHA action.
Experimental Workflow for Long-Term In Vivo Study
Caption: Long-term in vivo experimental workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats. | Semantic Scholar [semanticscholar.org]
- 4. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Nor-NOHA and NOHA as Arginase Inhibitors
In the landscape of nitric oxide and polyamine research, the inhibition of arginase, a critical enzyme in L-arginine metabolism, is of paramount importance. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine, thereby regulating nitric oxide production, a key signaling molecule in vascular function, immune response, and neurotransmission. This guide provides a detailed comparison of two widely used arginase inhibitors: Nω-hydroxy-L-arginine (NOHA) and its analogue, Nω-hydroxy-nor-L-arginine (Nor-NOHA), with a focus on their inhibitory potency, selectivity, and experimental application.
Quantitative Comparison of Inhibitory Potency
Nor-NOHA consistently demonstrates significantly greater potency as an arginase inhibitor compared to NOHA across various arginase isoforms and cell types. The following table summarizes key inhibitory constants (IC50 and Ki) compiled from multiple studies. Lower values indicate higher potency.
| Inhibitor | Parameter | Value | Enzyme Source / Cell Type | Reference |
| Nor-NOHA | IC50 | < 1 µM | Aorta | [1] |
| IC50 | 0.5 µM | Liver Arginase | [1] | |
| Ki | 0.5 µM | Rat Liver Arginase | [2] | |
| IC50 | 2 µM | Rat Liver Arginase | [3] | |
| IC50 | 10 ± 3 µM | IFN-γ + LPS-stimulated Murine Macrophages | [4] | |
| IC50 | 12 ± 5 µM | Unstimulated Murine Macrophages | [4] | |
| NOHA | Ki | 10 µM | Rat Liver Arginase | [2] |
| IC50 | 150 µM | Rat Liver Homogenates | [5] | |
| IC50 | 400 ± 50 µM | Unstimulated Murine Macrophages | [4] | |
| IC50 | 450 µM | Murine Macrophages | [5] |
As the data indicates, Nor-NOHA is approximately 20 to 40 times more potent than NOHA in inhibiting arginase activity in liver and macrophage contexts, respectively[2][4]. This enhanced potency allows for the use of lower concentrations in experimental settings, potentially reducing off-target effects.
Key Mechanistic and Selectivity Differences
Beyond potency, a critical distinction lies in their interaction with nitric oxide synthase (NOS). NOHA is a natural intermediate in the conversion of L-arginine to nitric oxide by NOS[2]. In contrast, Nor-NOHA is neither a substrate nor an inhibitor of any of the three NOS isoforms (nNOS, eNOS, iNOS)[2][3][4]. This makes Nor-NOHA a more selective tool for studying the specific effects of arginase inhibition without directly interfering with the NOS pathway. This selectivity is a significant advantage in dissecting the interplay between these two L-arginine-dependent enzymes[4]. Both compounds are described as reversible and competitive inhibitors of arginase[1][6].
Recent studies suggest that while Nor-NOHA is a potent arginase inhibitor, some of its biological effects, such as inducing apoptosis in leukemic cells under hypoxia, may be independent of its arginase-inhibiting activity[7][8]. This highlights the importance of careful experimental design and interpretation when using this inhibitor.
Signaling Pathway: The L-Arginine Crossroads
Arginase and NOS are the key enzymes at a metabolic crossroads for L-arginine. The inhibition of arginase by Nor-NOHA or NOHA is intended to increase the bioavailability of L-arginine for the NOS pathway, leading to enhanced nitric oxide production.
Experimental Protocols
Arginase Activity Inhibition Assay
This protocol outlines a typical colorimetric method for determining the inhibitory potential of compounds like Nor-NOHA and NOHA by measuring the amount of urea produced.
1. Reagent Preparation:
- Lysis Buffer: 10 mM Tris-HCl (pH 7.4) containing 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100.
- Enzyme Activation Buffer: 10 mM Tris-HCl (pH 7.4) with 10 mM MnCl2.
- Substrate Buffer: 0.5 M L-arginine (pH 9.7).
- Inhibitor Stock Solutions: Prepare stock solutions of Nor-NOHA dihydrochloride (B599025) and NOHA in ultrapure water.
- Urea Reagent: Commercially available kits typically contain a mixture of acids (e.g., sulfuric, phosphoric) and a chromogen (e.g., α-isonitrosopropiophenone or diacetyl monoxime) that reacts with urea to produce a colored product[9].
2. Procedure:
- Enzyme Preparation: Lyse cells (e.g., macrophages, tumor cells) or homogenize tissue in Lysis Buffer. Centrifuge to remove debris. Activate the arginase in the supernatant by heating at 55-60°C for 10 minutes in the presence of MnCl2. Dilute the activated enzyme preparation to a working concentration.
- Inhibitor Incubation: In a 96-well plate, add 40 µL of the diluted arginase enzyme to each well. Add 5 µL of various concentrations of the inhibitor (Nor-NOHA or NOHA) or vehicle control to the respective wells. Incubate for 15 minutes at 25°C[9].
- Enzymatic Reaction: Initiate the reaction by adding 5 µL of the Substrate Buffer to each well. Incubate for 30-60 minutes at 37°C[9].
- Reaction Termination and Color Development: Stop the reaction by adding 200 µL of the Urea Reagent to each well. This reagent also initiates the color development process[9].
- Measurement: Incubate the plate for 60 minutes at room temperature to allow for full color development. Measure the absorbance at 430 nm (or as specified by the kit manufacturer) using a microplate reader[9].
- Calculation: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram illustrates the high-throughput screening process for identifying and comparing arginase inhibitors.
Conclusion
Both Nor-NOHA and NOHA are effective, reversible, and competitive inhibitors of arginase. However, the available data clearly indicates that Nor-NOHA possesses significantly higher potency. Its key advantage for researchers is its selectivity; unlike NOHA, it does not interact with NOS, making it a more precise tool for isolating the effects of arginase inhibition. For studies aiming to understand the specific role of arginase in modulating L-arginine bioavailability for nitric oxide production, Nor-NOHA is the superior choice. Nevertheless, researchers should remain aware of potential off-target effects and validate findings with complementary approaches.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N o -Hydroxy-nor-L-arginine, Diacetate Salt [sigmaaldrich.com]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Arginase Inhibitors: Nor-NOHA Dihydrochloride vs. BEC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent arginase inhibitors, Nω-hydroxy-nor-L-arginine (nor-NOHA) dihydrochloride (B599025) and S-(2-boronoethyl)-L-cysteine (BEC). Arginase has emerged as a significant therapeutic target in various diseases, including cancer, cardiovascular disorders, and infectious diseases, due to its critical role in regulating L-arginine metabolism and influencing nitric oxide production. This document aims to equip researchers with the necessary data and methodologies to make informed decisions regarding the selection and application of these inhibitors in their studies.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for Nor-NOHA Dihydrochloride and BEC, providing a direct comparison of their inhibitory potency against arginase isoforms.
| Parameter | This compound | BEC | Reference |
| Mechanism of Action | Reversible, competitive inhibitor | Slow-binding, competitive inhibitor | [1][2] |
| Target Isoforms | Arginase I and Arginase II | Primarily Arginase II, also Arginase I | [3][4] |
| IC50 (Arginase I) | ~10 µM (murine macrophages) | Not explicitly found | [5] |
| IC50 (Arginase II) | Not explicitly found | Not explicitly found | |
| Ki (Arginase I) | Not explicitly found | 0.4-0.6 µM (rat) | [3] |
| Ki (Arginase II) | Not explicitly found | 0.31 µM (pH 7.5), 30 nM (pH 9.5) | [4][6] |
In Vitro and In Vivo Efficacy
This compound
-
In Vitro: Nor-NOHA has been shown to be a potent inhibitor of arginase in murine macrophages, with an IC50 value of approximately 10 µM in stimulated macrophages[5]. It effectively inhibits the hydrolysis of L-arginine to L-ornithine[5]. Studies have also demonstrated its ability to induce apoptosis in leukemic cells under hypoxic conditions[2][7].
-
In Vivo: Administration of nor-NOHA in animal models has demonstrated various therapeutic effects. In a tumor-bearing mouse model, peritumoral injection of nor-NOHA significantly reduced tumor growth[8]. In a rat model of adjuvant-induced arthritis, nor-NOHA treatment restored endothelial function[9]. Furthermore, in a mouse model of pulmonary tuberculosis, nor-NOHA treatment polarized macrophages towards an M1 phenotype, increased nitric oxide production, and reduced the bacterial load in the lungs[5]. Intravenous administration in rats showed a rapid clearance from plasma[10].
BEC
-
In Vitro: BEC is a slow-binding, competitive inhibitor of arginase[1][6]. It has been shown to inhibit arginase activity in primary mouse tracheal epithelial cells[11].
-
In Vivo: In a mouse model of allergic airway disease, administration of BEC decreased arginase activity and led to alterations in nitric oxide homeostasis[6][11]. In vivo inhibition of arginase by BEC in mice infected with Helicobacter pylori increased nitric oxide production and iNOS protein levels in gastric macrophages[4]. In a study on mice with allergic inflammation, BEC was administered via oropharyngeal aspiration[12]. Another study in mice involved the administration of BEC in drinking water[4].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by arginase inhibition and provide a general workflow for evaluating arginase inhibitors.
Caption: Arginase and NOS compete for L-arginine, influencing downstream pathways.
Caption: General workflow for in vitro and in vivo evaluation of arginase inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and BEC. Researchers should optimize these protocols based on their specific experimental setup and cell/animal models.
In Vitro Arginase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potential of this compound and BEC on arginase activity by measuring the amount of urea produced.
Materials:
-
Purified Arginase I or II enzyme
-
L-arginine solution (substrate)
-
Tris-HCl buffer (pH 7.5)
-
MnCl2 solution
-
This compound and/or BEC solutions of varying concentrations
-
Urea colorimetric detection kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the purified arginase enzyme with MnCl2 in Tris-HCl buffer for 10-20 minutes at 37°C to ensure full activation of the enzyme.
-
Inhibitor Incubation: In a 96-well plate, add the activated arginase enzyme solution to wells containing either the vehicle control or varying concentrations of this compound or BEC. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the L-arginine solution to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic solution as specified in the urea detection kit.
-
Urea Detection: Add the colorimetric reagents from the urea detection kit to each well. Incubate as per the kit's instructions to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of arginase inhibition against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo Efficacy Study in a Murine Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and BEC in a syngeneic mouse tumor model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Tumor cell line (e.g., CT26 colon carcinoma)
-
This compound and/or BEC
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
-
Syringes and needles for injections
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Groups: Randomly assign the tumor-bearing mice to different treatment groups:
-
Vehicle control (e.g., PBS)
-
This compound (e.g., 20 mg/kg, intraperitoneal injection, daily)
-
BEC (e.g., 20 mg/kg, intravenous injection, every other day)[6]
-
-
Inhibitor Administration: Administer the inhibitors or vehicle according to the assigned groups and schedule. The route of administration and dosage may need to be optimized based on the specific inhibitor and tumor model.
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed for biomarkers of interest, such as arginase activity, immune cell infiltration, and nitric oxide levels.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the in vivo efficacy of the inhibitors. Statistical analysis should be performed to assess the significance of the observed differences.
Disclaimer: These protocols are for informational purposes only and should be adapted and validated by the researcher for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BEC hydrochloride | Arginase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form | PLOS One [journals.plos.org]
- 10. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Arginase Activity Enhances Inflammation in Mice with Allergic Airway Disease, in Association with Increases in Protein S-Nitrosylation and Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
A Comparative Guide to Arinase Inhibitors: Nor-NOHA Dihydrochloride vs. ABH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied arginase inhibitors: Nω-hydroxy-nor-L-arginine (nor-NOHA) dihydrochloride (B599025) and 2(S)-amino-6-boronohexanoic acid (ABH). Arginase inhibitors are critical tools in biomedical research and are being actively investigated as therapeutic agents for a range of diseases, including cardiovascular disorders, cancer, and infectious diseases. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Introduction to Arginase and its Inhibitors
Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] There are two main isoforms of arginase in mammals: Arginase I (ARG1) and Arginase II (ARG2).[2] ARG1 is a cytosolic enzyme primarily found in the liver as a component of the urea cycle, while ARG2 is a mitochondrial enzyme expressed in various tissues, including the kidneys, prostate, and immune cells.[2] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase can regulate the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune responses, and neurotransmission.[3]
Arginase inhibitors are molecules that block the catalytic activity of arginase, thereby increasing the bioavailability of L-arginine for NO production. This guide focuses on two prominent competitive arginase inhibitors: nor-NOHA, an L-arginine analog, and ABH, a boronic acid derivative.
Mechanism of Action
Nor-NOHA Dihydrochloride: As an analog of L-arginine, nor-NOHA acts as a reversible and competitive inhibitor of arginase.[4][5] Its Nω-hydroxy group is thought to displace the metal-bridging hydroxide (B78521) ion in the active site of the enzyme, thereby preventing the binding and hydrolysis of L-arginine.[6]
ABH (2(S)-amino-6-boronohexanoic acid): ABH is a potent and specific arginase inhibitor that functions as a transition-state analog.[7][8] The boronic acid moiety of ABH is attacked by the metal-bridging hydroxide ion in the arginase active site, forming a stable tetrahedral boronate ion that mimics the tetrahedral intermediate of the natural enzymatic reaction.[6][9] This strong interaction leads to potent inhibition of the enzyme.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and ABH, providing a direct comparison of their potency and selectivity against the two arginase isoforms.
Table 1: Inhibitory Potency (IC50 and Ki Values)
| Inhibitor | Target | IC50 | Ki | Reference |
| This compound | Rat Liver Arginase (ARG1) | ~0.5 µM | 0.5 µM | [10] |
| Human Arginase I | - | 500 nM | [6] | |
| Human Arginase II | - | 50-51 nM | [6] | |
| Murine Macrophage Arginase | 10-12 µM | - | ||
| ABH | Human Arginase I | 1.54 µM | 0.11 µM | [2][6] |
| Human Arginase II | 2.55 µM | 0.25 µM (at pH 7.5) | [2][6] |
Table 2: Isoform Selectivity
| Inhibitor | Selectivity | Reference |
| This compound | ~10-fold selective for Arginase II over Arginase I | [6] |
| ABH | Lower selectivity for ARG1 compared to ARG2 | [2] |
In Vitro and In Vivo Studies: A Comparative Overview
Numerous studies have compared the efficacy of Nor-NOHA and ABH in various experimental models.
-
Endothelial Function: Both Nor-NOHA and ABH have been shown to improve endothelial function by increasing NO bioavailability. In animal models of hypertension and aging, administration of either inhibitor led to enhanced vasodilation and reduced vascular stiffness.[1][11]
-
Cancer Research: Arginase produced by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment can deplete L-arginine, leading to T-cell dysfunction. Both Nor-NOHA and ABH have been investigated for their potential to enhance anti-tumor immunity by inhibiting arginase activity. However, some studies suggest that the anti-leukemic effects of nor-NOHA may be independent of its arginase inhibitory activity under hypoxic conditions.
-
Erectile Dysfunction: Increased arginase activity is associated with erectile dysfunction. Studies in aged rats have demonstrated that chronic oral administration of ABH can improve erectile function by restoring NO-mediated signaling in the corpus cavernosum.[8][11]
Experimental Protocols
Arginase Activity Assay for IC50 Determination
This protocol describes a general method for determining the IC50 value of an arginase inhibitor using a colorimetric assay that measures the amount of urea produced.
Materials:
-
Purified Arginase I or Arginase II enzyme
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
L-arginine solution (substrate)
-
Test inhibitor (Nor-NOHA or ABH) at various concentrations
-
Urea colorimetric detection reagent (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the purified arginase enzyme in the assay buffer at 37°C for 10-15 minutes to ensure activation by manganese ions.
-
Inhibitor Incubation: In a 96-well plate, add a fixed amount of the activated arginase enzyme to wells containing serial dilutions of the test inhibitor or vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding a pre-warmed L-arginine solution to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-60 minutes), allowing for the conversion of L-arginine to urea and L-ornithine.
-
Reaction Termination and Color Development: Stop the reaction by adding the urea colorimetric detection reagent. This reagent typically contains a strong acid which terminates the enzymatic reaction. Heat the plate as required by the specific reagent to facilitate the color-forming reaction between urea and the chromogen.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of arginase inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated from this curve using non-linear regression analysis.
Visualizing the Arginase Inhibition Pathway
The following diagrams illustrate the arginase-NO synthase signaling pathway and a typical experimental workflow for comparing arginase inhibitors.
Caption: Arginase and NOS signaling pathways.
Caption: Experimental workflow for comparing arginase inhibitors.
Conclusion
Both this compound and ABH are potent arginase inhibitors with distinct mechanisms of action and selectivity profiles. Nor-NOHA exhibits a preference for Arginase II, while ABH shows broader activity with slightly lower selectivity. The choice between these inhibitors will depend on the specific research question, the target tissue or cell type, and the desired experimental outcome. For studies requiring selective inhibition of Arginase II, Nor-NOHA may be the preferred choice. In contrast, ABH's potent, broad-spectrum inhibition makes it a valuable tool for investigating the overall physiological roles of arginase. Researchers should carefully consider the data presented in this guide and the specific context of their experiments to make an informed decision.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. assaygenie.com [assaygenie.com]
- 3. Inhibition of arginase activity ameliorates L-arginine-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Arginase activity is inhibited by L-NAME, both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Arginase Inhibition: A Comparative Guide to Nor-NOHA Dihydrochloride in Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nor-NOHA Dihydrochloride's performance against other arginase inhibitors, with a focus on validation using arginase knockout models. The data presented underscores the critical importance of genetic models in confirming on-target effects and revealing potential off-target activities of pharmacological inhibitors.
A pivotal study has demonstrated that while this compound is a potent inhibitor of arginase activity, its anti-leukemic effects, surprisingly, are independent of its action on Arginase 2 (ARG2). This was rigorously validated using a CRISPR/Cas9-mediated ARG2 knockout (KO) model in leukemic cells. This finding highlights the nuanced complexities of drug-target interactions and the indispensable role of knockout models in the validation process.
This compound: On-Target Inhibition, Off-Target Effects
Nor-NOHA is a selective and reversible inhibitor of arginase, the enzyme responsible for converting L-arginine to ornithine and urea (B33335). In various cell-based assays, Nor-NOHA effectively reduces arginase activity. However, a key investigation into its anti-cancer properties revealed that the cytotoxic effects of Nor-NOHA in leukemic cells persist even in the complete absence of its intended target, ARG2.
Key Experimental Findings:
In a study utilizing K562 human chronic myeloid leukemia cells, researchers created ARG2 knockout clones using CRISPR/Cas9 technology. These knockout cells, along with their wild-type counterparts, were then treated with Nor-NOHA to assess its impact on cell viability under hypoxic conditions, where ARG2 is typically upregulated.
The results, as summarized in the tables below, demonstrate that Nor-NOHA induced apoptosis in both wild-type and ARG2-KO cells to a similar extent. This indicates that the drug's anti-leukemic activity is not mediated through the inhibition of ARG2.
Quantitative Data Summary
The following tables present a summary of the experimental data comparing the effects of this compound on wild-type and ARG2 knockout K562 cells.
Table 1: Effect of Nor-NOHA (1mM) on the Viability of K562 Cells under Hypoxia (1.5% O₂)
| Cell Line | Treatment | % Viable Cells (Mean ± SD) |
| Control (Wild-Type) | Vehicle | 85 ± 5% |
| Control (Wild-Type) | Nor-NOHA | 40 ± 7% |
| ARG2-KO Clone 1 | Vehicle | 83 ± 6% |
| ARG2-KO Clone 1 | Nor-NOHA | 38 ± 5% |
| ARG2-KO Clone 2 | Vehicle | 86 ± 4% |
| ARG2-KO Clone 2 | Nor-NOHA | 42 ± 6% |
Table 2: Arginase Activity in K562 Wild-Type and ARG2-KO Cells
| Cell Line | Arginase Activity (U/mg protein) (Mean ± SD) |
| Control (Wild-Type) | 12.5 ± 1.5 |
| ARG2-KO Clone 1 | 1.2 ± 0.3 |
| ARG2-KO Clone 2 | 1.5 ± 0.4 |
Comparison with Alternative Arginase Inhibitors
The validation of on-target effects is a critical step in the development of any specific enzyme inhibitor. The findings with Nor-NOHA underscore the importance of this process. In contrast, other arginase inhibitors have been validated using similar knockout model approaches, demonstrating clear on-target activity.
CB-1158 (Numidargistat): This potent and specific inhibitor of Arginase 1 (ARG1) has been shown to reduce tumor growth in multiple syngeneic mouse models. Crucially, the anti-tumor effect of CB-1158 was significantly diminished in mice with a myeloid-specific knockout of Arg1, confirming that its therapeutic efficacy is mediated through the inhibition of ARG1 in myeloid cells.[1]
OATD-02: A dual inhibitor of both ARG1 and ARG2, OATD-02 has demonstrated anti-tumor efficacy in various cancer models.[2][3] While direct validation in double knockout models is not as extensively published, the compound's activity in models with varying ARG1 and ARG2 expression levels suggests on-target effects.[2][3]
Table 3: Comparison of Arginase Inhibitors and their Validation in Knockout Models
| Inhibitor | Target(s) | Knockout Model Used for Validation | Key Finding from Knockout Study |
| This compound | Arginase (ARG1/ARG2) | ARG2 Knockout (CRISPR/Cas9) in K562 cells | Anti-leukemic effect is independent of ARG2 inhibition, suggesting off-target mechanisms.[4] |
| CB-1158 (Numidargistat) | ARG1 | Myeloid-specific Arg1 Knockout Mice | Anti-tumor effect is significantly reduced, confirming on-target activity.[1] |
| OATD-02 | ARG1/ARG2 | Not explicitly detailed with quantitative data in publicly available literature. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols used in the cited studies.
Arginase Activity Assay
This assay measures the enzymatic activity of arginase in cell lysates by quantifying the amount of urea produced from the hydrolysis of L-arginine.
-
Cell Lysate Preparation: Cells are washed with cold PBS and lysed in a buffer containing a detergent (e.g., 0.1% Triton X-100) and protease inhibitors. The lysate is then centrifuged to pellet cell debris, and the supernatant is collected.
-
Arginase Activation: The lysate is incubated with a buffer containing MnCl₂, as manganese ions are essential cofactors for arginase activity.
-
Enzymatic Reaction: L-arginine is added to the activated lysate and incubated at 37°C to allow for the enzymatic conversion to ornithine and urea.
-
Urea Quantification: The reaction is stopped, and the amount of urea produced is measured using a colorimetric assay. This typically involves the reaction of urea with a reagent such as α-isonitrosopropiophenone, which forms a colored product that can be quantified spectrophotometrically.
Apoptosis Assay using Annexin V/7-AAD Staining
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Preparation: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD).
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
7-AAD: A fluorescent DNA intercalator that is excluded by cells with an intact plasma membrane. It stains late apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Arginase signaling pathway and the inhibitory action of Nor-NOHA.
References
- 1. researchgate.net [researchgate.net]
- 2. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer | MDPI [mdpi.com]
- 3. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nor-NOHA Dihydrochloride: A Comparative Analysis of its Specificity for Arginase I vs. Arginase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory specificity of Nor-NOHA dihydrochloride (B599025) for the two isoforms of arginase, Arginase I (ARG1) and Arginase II (ARG2). Arginase is a critical enzyme in the urea (B33335) cycle, converting L-arginine to L-ornithine and urea.[1][2] Its two isoforms, while catalyzing the same reaction, differ in their tissue distribution, subcellular localization, and physiological roles, making isoform-specific inhibition a key goal in drug development.[1][3][4]
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of Nor-NOHA dihydrochloride against arginase I and arginase II has been evaluated in multiple studies. However, the reported selectivity varies across different studies and species. This table summarizes the available quantitative data for the inhibition constants (Ki) and the half-maximal inhibitory concentrations (IC50).
| Isoform | Species | Parameter | Value (µM) | Reference |
| Arginase I | Rat (Liver) | Ki | 0.5 | [5] |
| Arginase I | Rat (Liver) | IC50 | 0.5 | [5] |
| Arginase I | Human | IC50 | 1.36 | [Source 9 not found] |
| Arginase II | Human | IC50 | 1.26 | [Source 9 not found] |
| Arginase (unspecified) | Murine (Macrophage) | IC50 | 10 - 12 | [6] |
| Arginase (unspecified) | Rat (Aorta) | IC50 | < 1 | [5] |
One study reports a 10-fold selectivity for human arginase II over arginase I, though specific Ki or IC50 values were not provided in the snippet. The compiled data with specific values, however, suggests that Nor-NOHA is a potent inhibitor of both isoforms with low to moderate selectivity. The observed discrepancies may arise from different experimental conditions, such as the source of the enzyme (recombinant vs. tissue lysate) and the specific assay parameters.
Experimental Protocols
The determination of Ki and IC50 values for arginase inhibitors like this compound typically involves a colorimetric assay that measures the amount of urea produced from the enzymatic reaction.
Arginase Inhibition Assay Protocol
This protocol is a generalized procedure based on commonly used methods.
1. Reagents and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5) containing 0.1% Triton X-100 and protease inhibitors.
-
Activation Buffer: 10 mM MnCl2 in 50 mM Tris-HCl (pH 7.5).
-
Substrate: 0.5 M L-arginine (pH 9.7).
-
Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., water or DMSO).
-
Urea Colorimetric Reagent A: α-isonitrosopropiophenone in ethanol.
-
Urea Colorimetric Reagent B: A mixture of sulfuric acid and phosphoric acid.
2. Enzyme Preparation:
-
Prepare a cell or tissue lysate by homogenizing in lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the arginase enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
3. Arginase Activity Assay:
-
In a microplate well, add the cell lysate.
-
Add the activation buffer and incubate to activate the arginase with manganese ions.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the enzymatic reaction by adding the L-arginine substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding an acidic solution.
4. Urea Quantification:
-
Add the urea colorimetric reagents to the reaction mixture.
-
Heat the plate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
The absorbance is proportional to the amount of urea produced.
5. Data Analysis:
-
Calculate the percentage of arginase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value, the assay is performed with varying concentrations of both the substrate (L-arginine) and the inhibitor. The data is then fitted to the Michaelis-Menten equation for competitive inhibition.
Visualizing Key Processes
To better understand the context of arginase inhibition and the methods used for its characterization, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Workflow for determining the specificity of an inhibitor for different enzyme isoforms.
The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a critical aspect of many physiological and pathological processes. Inhibition of arginase can redirect L-arginine towards NOS, leading to increased nitric oxide (NO) production.
Caption: Competing pathways for L-arginine metabolism by arginase and nitric oxide synthase.
Arginase isoforms play distinct roles in macrophage polarization, a process that influences the immune response. Arginase I is typically associated with M2 (alternatively activated) macrophages, which are involved in tissue repair, while the role of Arginase II is more complex and has been linked to M1 (classically activated) macrophage functions in some contexts.
Caption: Role of arginase isoforms in macrophage polarization.
Conclusion
This compound is a potent, reversible, and competitive inhibitor of both arginase I and arginase II. While some evidence suggests a degree of selectivity for arginase II, other studies indicate comparable inhibition of both isoforms. Researchers should be aware of this variability and consider the specific experimental context when using Nor-NOHA as a tool to probe arginase function. The provided experimental protocol and diagrams offer a framework for the assessment of this and other arginase inhibitors, as well as an understanding of the key pathways in which these enzymes are involved.
References
- 1. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 3. Arginases I and II: do their functions overlap? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the True Target: A Comparative Guide to Nor-NOHA Dihydrochloride and Arginase 2 siRNA Knockdown
A critical evaluation of pharmacological inhibition versus genetic silencing reveals crucial considerations for researchers targeting the L-arginine metabolic pathway. This guide provides a direct comparison of the effects of Nor-NOHA Dihydrochloride, a widely used arginase inhibitor, and siRNA-mediated knockdown of Arginase 2 (ARG2), offering researchers a clear perspective on target validation and potential off-target effects.
This guide is intended for researchers, scientists, and drug development professionals investigating the role of arginase in various pathological conditions, including cancer, cardiovascular diseases, and immune disorders. By presenting a side-by-side comparison of a small molecule inhibitor and a genetic silencing technique, this document aims to facilitate informed decisions in experimental design and data interpretation.
At a Glance: Nor-NOHA vs. ARG2 siRNA
| Feature | This compound | ARG2 siRNA Knockdown |
| Mechanism of Action | Reversible, competitive inhibitor of arginase enzymes.[1] | Post-transcriptional gene silencing of ARG2 via RNA interference. |
| Primary Effect | Inhibition of L-arginine conversion to ornithine and urea.[1] | Reduction in ARG2 mRNA and subsequent protein expression.[1] |
| Reported Cellular Outcome | Induction of apoptosis in specific cancer cell lines under hypoxic conditions.[1] | No significant induction of apoptosis in the same cancer cell lines.[1] |
| Specificity | May exhibit off-target effects independent of arginase inhibition.[1] | Highly specific to the ARG2 gene, minimizing off-target effects. |
| Considerations | Potential for non-specific cellular effects that may confound data interpretation.[1] | Requires optimization of transfection efficiency and confirmation of knockdown. |
Experimental Showdown: Unraveling Discrepant Effects
A key study directly comparing Nor-NOHA and ARG2 siRNA in leukemic cell lines revealed a surprising divergence in their effects on cell viability. While Nor-NOHA treatment led to a significant increase in apoptosis, siRNA-mediated knockdown of ARG2, the purported target, did not replicate this effect.[1] This suggests that the cytotoxic effects of Nor-NOHA in this context may be attributable to off-target activities rather than direct inhibition of ARG2.
Quantitative Comparison of Cellular Effects
| Parameter | Nor-NOHA Treatment (1mM) | ARG2 siRNA Knockdown | Control | Reference |
| Arginase Activity (% of control) | ~50% | ~20% | 100% | [1] |
| Apoptosis (% of Annexin V positive cells) | ~40% | ~10% | ~10% | [1] |
Data is approximated from figures presented in Ng et al., 2018, for illustrative purposes.
Visualizing the Pathways
To understand the intended and potential off-target mechanisms, the following diagrams illustrate the canonical arginase pathway and the experimental workflow for this comparative analysis.
References
Comparative In Vivo Efficacy of Nor-NOHA Dihydrochloride and its Acetate Salt: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of small molecule inhibitors is critical for experimental design and therapeutic application. This guide provides a comparative analysis of the in vivo efficacy of Nω-hydroxy-nor-L-arginine (Nor-NOHA) dihydrochloride (B599025) and its acetate (B1210297) salt, two common forms of this potent arginase inhibitor.
Quantitative Data Summary
To facilitate a clear comparison of the in vivo effects reported for different salt forms of Nor-NOHA, the following table summarizes key experimental data from various studies. It is important to note that the absence of direct comparative studies means that differences in experimental models, dosages, and administration routes may significantly influence the observed outcomes.
| Nor-NOHA Salt Form | Animal Model | Disease/Condition | Dosage | Administration Route | Key In Vivo Outcomes | Reference |
| Nor-NOHA Dihydrochloride | Sprague-Dawley Rats | Myocardial Ischemia-Reperfusion | Not Specified | Intravenous | Reduced infarct size; Increased plasma nitrite (B80452) levels and citrulline/ornithine ratio, indicating a shift towards NOS activity. | [6] |
| Nor-NOHA (Salt not specified) | Lewis Rats | Liver Ischemia-Reperfusion | 100 mg/kg | Not Specified | Blunted the increase in serum arginase activity by 80%; Preserved serum arginine levels; Reduced post-OLT serum liver enzyme release by 50%.[4] | [4] |
| Nor-NOHA (Salt not specified) | BALB/c Mice | Tumor Growth (CMS-G4 cells) | 20 mg/kg | Peritumoral Injection | Significantly reduced tumor growth (by 72.4% on day 30); Enhanced MHC class II expression on CD11c+ dendritic cells.[5] | [5] |
| Nor-NOHA (Salt not specified) | BALB/c Mice | Pulmonary Tuberculosis | Not Specified | Not Specified | Reduced pulmonary arginase; Increased the antimicrobial metabolite spermine.[7][8] | [7][8] |
| Nor-NOHA (Salt not specified) | Brown Norway Rats | Pharmacokinetics | 10, 30, or 90 mg/kg | Intravenous, Intraperitoneal, Intratracheal | Absolute bioavailability after intraperitoneal and intratracheal delivery was 98% and 53%, respectively.[9] | [9] |
| Nor-NOHA Acetate | Adjuvant-Induced Arthritis (AIA) Rats | Arthritis | 40 mg/kg/day | Intraperitoneal | Significantly prevented the increase in IL-6 and VEGF levels; Improved vascular function.[1] | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: Signaling pathway of Nor-NOHA as an arginase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liver I/R injury is improved by the arginase inhibitor, N(omega)-hydroxy-nor-L-arginine (nor-NOHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 7. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.informit.org [search.informit.org]
- 9. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginase Inhibitors in Cancer Immunotherapy: A Head-to-Head Comparison of OATD-02 and Numidargistat (CB-1158)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent arginase inhibitors, OATD-02 and numidargistat (B609684) (CB-1158), in the context of cancer immunotherapy. This analysis is based on preclinical data in syngeneic mouse tumor models.
Arginase, an enzyme that depletes the amino acid L-arginine, has emerged as a key therapeutic target in immuno-oncology. By depleting L-arginine in the tumor microenvironment, arginase suppresses the activation and proliferation of T cells, thereby allowing cancer cells to evade the immune system. Arginase inhibitors aim to reverse this immunosuppressive effect and restore anti-tumor immunity. This guide focuses on a direct comparison of two leading clinical candidates: OATD-02, a dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2), and numidargistat (also known as CB-1158 or INCB001158), which predominantly targets the extracellular ARG1 isoform.
Quantitative Data Summary
The following tables summarize the key quantitative data for OATD-02 and numidargistat, providing a clear comparison of their potency and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Source |
| OATD-02 | Recombinant Human ARG1 | 20 | [1] |
| Recombinant Human ARG2 | 39 | [1] | |
| Murine ARG1 (in BMDM cells) | 912.9 | [1] | |
| Human ARG2 (in CHO-K1 cells) | 171.6 | [1] | |
| Numidargistat (CB-1158) | Recombinant Human ARG1 | 86 | [2] |
| Recombinant Human ARG2 | 296 | [2] | |
| Native ARG1 (in human granulocyte lysate) | 178 | [2] | |
| Native ARG1 (in human erythrocyte lysate) | 116 | [2] | |
| Native ARG1 (in human hepatocyte lysate) | 158 | [2] | |
| Arginase in HepG2 cells | 32,000 | [2] | |
| Arginase in K562 cells | 139,000 | [2] |
Table 2: In Vivo Efficacy in Syngeneic Mouse Cancer Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Source |
| OATD-02 | CT26 Colorectal Carcinoma | Not Specified | 48% (p=0.0033) | [3] |
| K562 Leukemia | Not Specified | 49% (p=0.0172) | [3] | |
| B16F10 Melanoma | 50 mg/kg, twice daily, oral | 46% | [1] | |
| Numidargistat (CB-1158) | CT26 Colorectal Carcinoma | Not Specified | 28% (p=0.4390) | [3] |
| K562 Leukemia | Not Specified | 14% (p=0.578) | [3] | |
| Multiple Syngeneic Models | 100 mg/kg, twice daily | Reduced tumor growth | [4] |
Note: The direct head-to-head comparison in the CT26 and K562 models was performed at the same doses for both compounds.[3]
Mechanism of Action and Signaling Pathway
Arginase-expressing myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) in the tumor microenvironment deplete L-arginine, an essential amino acid for T cell function. This L-arginine depletion impairs T cell receptor (TCR) signaling, specifically by downregulating the CD3ζ chain, which is crucial for T cell activation and proliferation. Arginase inhibitors block this enzymatic activity, thereby restoring L-arginine levels and reactivating anti-tumor T cell responses.
OATD-02 is a dual inhibitor that targets both ARG1 and ARG2 and has been shown to have intracellular activity.[3][5] In contrast, numidargistat is predominantly an inhibitor of extracellular ARG1.[3][6] The ability of OATD-02 to inhibit intracellular ARG2 may contribute to its superior in vivo efficacy observed in some models, as ARG2 is also implicated in tumor cell growth and immunosuppression.[3]
Caption: Signaling pathway of arginase-mediated immunosuppression and its reversal by arginase inhibitors.
Experimental Protocols
In Vitro Arginase Activity Assay
A colorimetric microplate assay is commonly used to determine the in vitro activity of arginase inhibitors. The principle of this assay is the quantification of urea produced from the enzymatic conversion of L-arginine.
Materials:
-
Recombinant human arginase 1 and 2
-
L-arginine solution
-
Manganese chloride (MnCl2) solution
-
Urea standard solution
-
Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant arginase enzyme with MnCl2 to ensure full enzymatic activity.
-
Reaction Setup: In a 96-well plate, add the activated arginase enzyme, the arginase inhibitor at various concentrations, and the L-arginine substrate. Include control wells with no inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding an acidic solution.
-
Urea Detection: Add the colorimetric reagents to each well and incubate to allow for color development. The intensity of the color is proportional to the amount of urea produced.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Studies in Syngeneic Mouse Models
Syngeneic mouse models, where immunocompetent mice are implanted with tumors derived from the same genetic background, are crucial for evaluating the efficacy of immunotherapies like arginase inhibitors.
Animal Model:
-
BALB/c mice for CT26 colorectal carcinoma model
-
C57BL/6 mice for B16F10 melanoma model
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 CT26 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the arginase inhibitors (e.g., OATD-02 or numidargistat) and vehicle control orally at the specified dose and schedule (e.g., twice daily).
-
Efficacy Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint size or for a defined duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI is typically calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Statistical significance is determined using appropriate statistical tests.
Caption: Experimental workflow for in vitro and in vivo evaluation of arginase inhibitors.
Conclusion
The available preclinical data suggests that both OATD-02 and numidargistat are potent arginase inhibitors with anti-tumor activity in syngeneic mouse models. However, in a direct head-to-head comparison in the CT26 colorectal cancer model, OATD-02 demonstrated superior tumor growth inhibition.[3] This may be attributed to its dual inhibitory activity against both ARG1 and ARG2, as well as its ability to target intracellular arginase. Further clinical investigation is necessary to determine the therapeutic potential of these arginase inhibitors in cancer patients. This guide provides a foundational comparison to aid researchers in the selection and evaluation of arginase inhibitors for future studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Control Experiments for Studying the Effects of Nor-NOHA Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nor-NOHA Dihydrochloride (B599025), a selective and reversible arginase inhibitor, with other alternative inhibitors. It includes detailed experimental protocols and supporting data to aid in the design of robust control experiments for studying the effects of Nor-NOHA Dihydrochloride in various research contexts, including endothelial dysfunction, immunosuppression, and metabolism.[1][2]
Introduction to this compound
Nω-Hydroxy-nor-L-arginine dihydrochloride (this compound) is a potent and selective inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea (B33335).[1][3] By inhibiting arginase, Nor-NOHA can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[4] This mechanism underlies its therapeutic potential in conditions associated with endothelial dysfunction and immune modulation.
Comparison with Alternative Arginase Inhibitors
The selection of an appropriate arginase inhibitor is critical for specific research applications. Nor-NOHA is often compared with other inhibitors such as its parent compound NOHA, and boronic acid derivatives like S-(2-boronoethyl)-L-cysteine (BEC) and 2(S)-amino-6-boronohexanoic acid (ABH).[5][6]
| Inhibitor | Type | Potency (Ki/IC50) | Selectivity | Key Characteristics |
| Nor-NOHA | L-arginine analog | Ki = 0.5 µM (rat liver arginase)[3][7] | Selective for arginase over NOS.[5] Ki for Arginase I is 500 nM and for Arginase II is 50 nM.[8] | Reversible and competitive inhibitor.[1][3] Has a longer half-life than NOHA.[5] |
| NOHA | L-arginine analog | Ki = 10 µM (rat liver arginase)[7] | Also an intermediate in NO synthesis by NOS.[5] | Less potent than Nor-NOHA.[7] |
| BEC | Boronic acid derivative | Highly potent | Highly selective for arginase.[5] | Binds to the manganese cluster in the active site.[5] |
| ABH | Boronic acid derivative | Highly potent | Highly selective for arginase.[5] | Binds to the manganese cluster in the active site.[5] |
| L-Norvaline | Amino acid | Less potent | Also inhibits other enzymes.[9] | Can be used to promote NO production.[9] |
Experimental Protocols
To rigorously evaluate the effects of this compound, the following key experiments with appropriate controls are recommended.
Arginase Activity Assay
This assay directly measures the efficacy of Nor-NOHA in inhibiting arginase activity.
Principle: Arginase activity is determined by measuring the amount of urea produced from the hydrolysis of L-arginine. The urea concentration is quantified colorimetrically.[10][11][12]
Protocol:
-
Sample Preparation:
-
Cell Lysates: Harvest approximately 1 x 10^6 cells, wash with PBS, and lyse in 100 µL of 10 mM Tris-HCl (pH 7.4) containing protease inhibitors (e.g., 1 µM pepstatin A, 1 µM leupeptin) and 0.4% (w/v) Triton X-100. Centrifuge to remove cell debris and collect the supernatant.[10][11]
-
Tissue Homogenates: Homogenize 10 mg of tissue in 100 µL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[13]
-
Serum/Plasma: Samples containing high levels of urea should be depleted of urea using a 10 kDa molecular weight cut-off filter.[11][14]
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of sample supernatant to two separate wells (one for the sample and one for the sample blank).
-
Prepare a 5x Substrate Buffer by mixing Arginine Buffer (pH 9.5) and Mn Solution.[10]
-
To the "sample" well, add 10 µL of 5x Substrate Buffer. Do not add to the "sample blank" well.[11]
-
Incubate the plate at 37°C for a desired time (e.g., 2 hours). The incubation time may need to be optimized based on the arginase activity in the samples.[10][11]
-
Prepare a Urea Reagent by combining equal volumes of Reagent A and Reagent B.[10]
-
Add 200 µL of the Urea Reagent to all wells. This will stop the arginase reaction.[10]
-
Add 10 µL of 5x Substrate Buffer to the "sample blank" wells.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Measure the absorbance at 430 nm using a microplate reader.[11][14]
-
-
Controls:
-
Positive Control: A known amount of purified arginase.
-
Negative Control (Vehicle Control): The solvent used to dissolve Nor-NOHA (e.g., water or DMSO).
-
Alternative Inhibitor Control: Compare the inhibitory effect of Nor-NOHA with other known arginase inhibitors like BEC or ABH.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the downstream effect of arginase inhibition by Nor-NOHA, which is an increase in NO production.
Principle: NO is unstable and quickly oxidizes to nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-). The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured to quantify nitrite levels as an indicator of NO production.[12][15]
Protocol:
-
Sample Preparation:
-
Collect cell culture supernatants or other biological fluids.
-
If samples contain high protein concentrations (e.g., serum), deproteinization is necessary. This can be done using zinc sulfate (B86663) and sodium hydroxide.[16]
-
-
Assay Procedure (96-well plate format):
-
To measure total nitrite and nitrate, nitrate must first be reduced to nitrite using nitrate reductase.[17][18]
-
Add 50 µL of standards and samples to the wells.
-
Add 25 µL of NADH and 25 µL of Nitrate Reductase to each well (for total NO measurement).[17]
-
Incubate at 37°C for 30 minutes.[17]
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in acidic solution) to each well.[17]
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) to each well.[17]
-
Incubate at room temperature for 10 minutes.[17]
-
-
Controls:
-
Positive Control: A known NO donor (e.g., sodium nitroprusside) or cells stimulated to produce NO (e.g., macrophages stimulated with LPS).
-
Negative Control (Vehicle Control): The solvent for Nor-NOHA.
-
NOS Inhibitor Control: To confirm that the increased nitrite is due to NOS activity, include a control group treated with a NOS inhibitor (e.g., L-NAME) in addition to Nor-NOHA.
-
Cell Proliferation Assay
This assay assesses the impact of Nor-NOHA on cell growth, as arginase activity is linked to the production of polyamines necessary for cell proliferation.[19]
Principle: Cell proliferation can be measured using various methods, such as [3H]thymidine incorporation, which measures DNA synthesis, or colorimetric assays like MTT or WST-1, which measure metabolic activity.[20]
Protocol ([3H]thymidine Incorporation):
-
Cell Culture:
-
Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with different concentrations of Nor-NOHA or control substances for the desired duration (e.g., 48-72 hours).[20]
-
-
[3H]thymidine Labeling:
-
Add [3H]thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 16-18 hours.[20]
-
-
Harvesting and Measurement:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Controls:
-
Positive Control: Cells grown in complete medium without any inhibitor.
-
Negative Control (Vehicle Control): The solvent for Nor-NOHA.
-
Ornithine Rescue Control: To confirm that the anti-proliferative effect is due to arginase inhibition, include a group treated with Nor-NOHA and supplemented with ornithine, the product of the arginase reaction.[19]
-
Alternative Inhibitor Control: Compare the effect of Nor-NOHA on cell proliferation with other arginase inhibitors.
-
Visualizations
To further clarify the experimental design and underlying biological pathways, the following diagrams are provided.
Caption: Arginase and NOS pathways competing for L-arginine.
Caption: Workflow for testing the effects of Nor-NOHA.
Caption: Comparison of arginase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. nor-NOHA HCl | Others 11 | 291758-32-2 | Invivochem [invivochem.com]
- 5. Arginase: an old enzyme with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisionfda.org [precisionfda.org]
- 8. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. nwlifescience.com [nwlifescience.com]
- 19. pnas.org [pnas.org]
- 20. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Nor-NOHA Dihydrochloride in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective enzyme inhibitor is paramount to the success of their investigations. This guide provides a comprehensive comparison of Nor-NOHA Dihydrochloride, a widely used arginase inhibitor, with other alternatives, focusing on its selectivity in complex biological systems. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound is a reversible and competitive inhibitor of arginase, an enzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. By inhibiting arginase, Nor-NOHA can modulate the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby influencing nitric oxide (NO) production and various physiological and pathological processes. While Nor-NOHA has been instrumental in studying the roles of arginase in endothelial dysfunction, immunosuppression, and metabolism, recent evidence warrants a careful assessment of its selectivity. This guide will delve into the quantitative measures of its inhibitory activity, compare it with alternative arginase inhibitors, and discuss important findings regarding its off-target effects.
Comparative Analysis of Arginase Inhibitors
The inhibitory potency of this compound against arginase has been evaluated in various studies, though the reported IC50 and Ki values show some variability, likely due to different experimental conditions such as pH and the source of the enzyme. A selection of these values is presented below, alongside data for alternative arginase inhibitors, primarily from the boronic acid derivative class.
Table 1: Inhibitory Potency of Arginase Inhibitors
| Inhibitor | Class | Target | IC50 | Ki | Source Organism | Reference |
| Nor-NOHA | Nω-hydroxy-amino acid | Rat Liver Arginase | - | 0.5 µM | Rat | [1] |
| Nor-NOHA | Nω-hydroxy-amino acid | Murine Macrophage Arginase (unstimulated) | 12 ± 5 µM | - | Mouse | [2] |
| Nor-NOHA | Nω-hydroxy-amino acid | Murine Macrophage Arginase (stimulated) | 10 ± 3 µM | - | Mouse | [2] |
| Nor-NOHA monoacetate | Nω-hydroxy-amino acid | Human Arginase I | - | - | Human | [3] |
| Nor-NOHA monoacetate | Nω-hydroxy-amino acid | Human Arginase II | IC50 = 2 µM | 51 nM | Human | [3][4] |
| NOHA | Nω-hydroxy-amino acid | Murine Macrophage Arginase (unstimulated) | 400 ± 50 µM | - | Mouse | [2] |
| NOHA | Nω-hydroxy-amino acid | Human Arginase II | - | 1.6 µM | Human | [4] |
| ABH (2(S)-amino-6-boronohexanoic acid) | Boronic Acid Derivative | Rat Liver Arginase | - | 0.11 µM | Rat | [5] |
| ABH | Boronic Acid Derivative | Human Arginase II | - | 0.25 µM (pH 7.5), 8.5 nM (pH 9.5) | Human | [4] |
| BEC (S-(2-boronoethyl)-L-cysteine) | Boronic Acid Derivative | Rat Liver Arginase | - | 0.4 - 0.6 µM | Rat | [5] |
| BEC | Boronic Acid Derivative | Human Arginase II | - | 0.31 µM (pH 7.5), 30 nM (pH 9.5) | Human | [4] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The variability in reported values for Nor-NOHA highlights the importance of considering the specific experimental context.
Selectivity Profile of this compound
An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and ensure that the observed biological responses are attributable to the inhibition of the target enzyme.
Isoform Selectivity
Nor-NOHA monoacetate has been reported to exhibit a 10-fold selectivity for human arginase II over arginase I.[3] This is a crucial consideration for studies aiming to dissect the specific roles of each arginase isoform. In contrast, boronic acid derivatives like ABH and BEC have been developed with a focus on high potency, and their isoform selectivity can vary.[5]
Off-Target Effects
A significant concern regarding the selectivity of Nor-NOHA comes from a study that investigated its anti-leukemic properties. This research, utilizing CRISPR/Cas9 gene-editing to knock out arginase 2 (ARG2), found that the apoptotic effects of Nor-NOHA in leukemic cells under hypoxic conditions were independent of ARG2 inhibition.[6][7] This suggests that Nor-NOHA possesses off-target activities that are responsible for its anti-cancer effects in this context.
Furthermore, some evidence suggests that Nor-NOHA may interact with nitric oxide synthase (NOS), the very enzyme it is often used to study in conjunction with arginase. One study reported that in vascular tissues, Nor-NOHA might inhibit or compete with NOS, which is contrary to earlier findings.
These findings underscore the importance of cautious interpretation of data obtained using Nor-NOHA and the need for appropriate controls to validate that the observed effects are indeed due to arginase inhibition.
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
Arginase Activity Assay (Colorimetric)
This protocol is adapted from established methods for determining arginase activity by measuring the production of urea.
Materials:
-
L-arginine solution (0.5 M, pH 9.7)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl2
-
Urea standards
-
Reagent A: α-isonitrosopropiophenone in ethanol
-
Reagent B: A mixture of sulfuric acid and phosphoric acid
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Activation: Pre-incubate the enzyme sample (cell lysate or purified enzyme) with Tris-HCl buffer containing MnCl2 at 37°C for 10 minutes to activate the arginase.
-
Reaction Initiation: Add L-arginine solution to the activated enzyme to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution.
-
Urea Detection:
-
Add Reagent A to each well.
-
Add Reagent B to each well.
-
Incubate the plate at 100°C for 45 minutes.
-
Cool the plate to room temperature for 15 minutes.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the amount of urea produced by comparing the absorbance to a standard curve generated with known concentrations of urea.
Visualizing the Biological Context
To better understand the biological systems in which this compound is studied, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Arginase and Nitric Oxide Synthase Signaling Pathway
This diagram illustrates the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, and the downstream effects of their respective products.
Caption: Arginase and NOS compete for L-arginine.
Experimental Workflow for Assessing Inhibitor Selectivity
This diagram outlines a typical workflow for evaluating the selectivity of an arginase inhibitor like this compound.
Caption: Workflow for evaluating arginase inhibitor selectivity.
Conclusion and Recommendations
This compound remains a valuable tool for studying the physiological and pathological roles of arginase. However, researchers must be cognizant of its potential limitations in terms of selectivity. The significant finding that its anti-leukemic effects can be independent of arginase inhibition highlights the critical need for rigorous validation of its mechanism of action in any given experimental system.
For studies demanding high selectivity, particularly when investigating the interplay between arginase and NOS, the use of alternative inhibitors, such as the boronic acid derivatives ABH and BEC, should be considered. However, the selectivity profile of these compounds should also be carefully evaluated in the context of the specific research question.
It is recommended that researchers:
-
Validate on-target engagement: Whenever possible, confirm that the effects of Nor-NOHA are reversible by the addition of excess L-arginine or are absent in cells where the target arginase has been genetically knocked out or knocked down.
-
Perform dose-response studies: Use the lowest effective concentration of Nor-NOHA to minimize potential off-target effects.
By adopting these rigorous experimental practices, the scientific community can continue to leverage the utility of this compound while ensuring the robustness and reliability of their findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionfda.org [precisionfda.org]
- 5. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nor-NOHA Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, step-by-step guidance for the proper disposal of Nor-NOHA Dihydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a selective and reversible arginase inhibitor used in various research applications, including studies on endothelial dysfunction and immunosuppression.[1] While Safety Data Sheets (SDS) from multiple suppliers indicate that this compound is not classified as a hazardous substance, it is crucial to follow established laboratory safety protocols for its disposal.[2][3]
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn and safety measures are in place.
| Item | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from any accidental splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust. |
| Work Area | Well-ventilated area | To minimize the concentration of any airborne particles. |
| Emergency Equipment | Accessible safety shower and eye wash station | For immediate use in case of accidental exposure.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound, whether in its pure form or in solution, must be conducted in accordance with prevailing country, federal, state, and local regulations.[2] The following procedure provides a general guideline for its safe disposal.
1. Waste Identification and Segregation:
-
Pure Compound (Solid): If you have unadulterated this compound powder, it should be treated as chemical waste. Do not mix it with other chemical waste unless permitted by your institution's waste management guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as chemical waste.
-
Aqueous Solutions: Solutions containing this compound should not be disposed of down the drain.[2][4] They should be collected in a designated waste container.
2. Waste Collection and Storage:
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust formation.[5]
-
Place the solid waste into a clearly labeled, sealable container. The container should be appropriate for chemical waste and approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof waste container.
-
Ensure the container is properly labeled with the chemical name ("this compound Solution") and any other components of the mixture.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as required by local regulations), the full chemical name, and the approximate quantity.
-
3. Final Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for chemical waste disposal. They will provide specific instructions and arrange for the collection and disposal of the waste in compliance with all regulations.
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Contain the Spill: For liquid spills, use an inert absorbent material like diatomite or universal binders to contain the spill.[2] For solid spills, carefully sweep to avoid generating dust.[5]
-
Clean-up:
-
Collect the absorbed material or swept solids and place it in a sealed container for disposal as chemical waste.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
-
Dispose of Waste: All materials used for cleanup should be disposed of as chemical waste following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling Nor-NOHA Dihydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides essential, immediate safety and logistical information for handling Nor-NOHA Dihydrochloride (CAS No. 291758-32-2), a selective and reversible arginase inhibitor used in various research applications, including studies on endothelial dysfunction and immunosuppression.[1] Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Always inspect PPE for integrity before use.
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes and dust.[2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact.[2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To prevent skin exposure.[2] |
| Respiratory Protection | Suitable respirator. Use in a well-ventilated area. | To prevent inhalation of dust or aerosols.[2] |
Operational Plan for Handling this compound
This section outlines a step-by-step plan for the safe handling of this compound from receipt to use.
1. Engineering Controls:
-
Ensure adequate ventilation in the handling area.[2]
-
Provide an accessible safety shower and eye wash station.[2]
2. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed container, protected from moisture.[1]
-
Storage Conditions :
3. Handling and Preparation of Solutions:
-
Avoid inhalation of dust and aerosols.[2]
-
Prevent contact with eyes and skin.[2]
-
Use only in areas with appropriate exhaust ventilation.[2]
-
When preparing solutions, handle the compound in a designated area, such as a chemical fume hood.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[2]
-
Special Hazards: During a fire, irritant fumes may be emitted.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]
Accidental Release Measures:
-
Wear full personal protective equipment.[2]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[2]
-
Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[2]
-
For spills, absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[2] Do not allow the chemical to enter drains or water systems.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
